Product packaging for Sulfazecin(Cat. No.:CAS No. 77912-79-9)

Sulfazecin

Número de catálogo: B1681187
Número CAS: 77912-79-9
Peso molecular: 396.38 g/mol
Clave InChI: MOBOUQJWGBVNCR-NQYJQULFSA-N
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Descripción

Sulfazecin is a novel, water-soluble, acidic β-lactam antibiotic of bacterial origin, first isolated from Pseudomonas acidophila . Its molecular formula is C12H20N4O9S, and it is characterized by a monocyclic β-lactam ring structure, a methoxyl group, and a sulfonate group, making it a founding member of the monobactam class of antibiotics . Upon acidic hydrolysis, this compound yields D-alanine and D-glutamic acid, which are key components of its structure . This antibiotic demonstrates selective activity against Gram-negative bacteria . The biosynthetic gene cluster (BGC) for this compound has been identified in Pseudomonas acidophila , revealing a non-ribosomal peptide synthetase (NRPS) pathway that is essential for its production . As such, this compound serves as a crucial reference compound and a valuable tool for researchers studying novel antibiotic mechanisms of action, the biosynthesis of β-lactam antibiotics, and the development of new agents against resistant Gram-negative pathogens . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O9S B1681187 Sulfazecin CAS No. 77912-79-9

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

77912-79-9

Fórmula molecular

C12H20N4O9S

Peso molecular

396.38 g/mol

Nombre IUPAC

(2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7-,12-/m1/s1

Clave InChI

MOBOUQJWGBVNCR-NQYJQULFSA-N

SMILES

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

SMILES isomérico

C[C@H](C(=O)N[C@]1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CC[C@H](C(=O)O)N

SMILES canónico

CC(C(=O)NC1(CN(C1=O)S(=O)(=O)O)OC)NC(=O)CCC(C(=O)O)N

Apariencia

Solid powder

Otros números CAS

77912-79-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

isosulfazecin
sulfazecin
sulfazecin, (L-Ala)-(R)-isome

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Sulfazecin from Pseudomonas acidophila: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfazecin, a pioneering member of the monobactam class of β-lactam antibiotics, represents a significant discovery in the ongoing search for novel antimicrobial agents. Its unique monocyclic β-lactam structure confers resistance to certain β-lactamases, making it a molecule of considerable interest. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound from the acidophilic bacterium Pseudomonas acidophila. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and replication of these foundational studies.

Introduction

In 1981, the scientific community was introduced to this compound, a novel water-soluble, acidic antibiotic isolated from the culture broth of Pseudomonas acidophila G-6302.[1] This discovery was significant as it revealed a new class of β-lactam antibiotics, the monobactams, characterized by a monocyclic β-lactam ring. This compound demonstrated activity primarily against Gram-negative bacteria.[1] Further research has since elucidated its biosynthetic pathway, revealing a fascinating enzymatic cascade responsible for its formation.[2][3][4][5] This document serves as a detailed technical resource on the original methods for producing and isolating this important natural product.

Fermentation of Pseudomonas acidophila for this compound Production

The production of this compound is achieved through submerged fermentation of Pseudomonas acidophila ATCC 31363. The process involves a two-stage cultivation to ensure optimal growth and subsequent antibiotic production.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

  • A single colony of P. acidophila ATCC 31363 is used to inoculate a seed medium.[2]

  • The composition of the seed medium is detailed in the table below.

  • The seed culture is incubated at 28-30°C for 48 hours with vigorous agitation (250 rpm).[2]

2. Production Fermentation:

  • The production fermentation medium is inoculated with the seed culture at a 1:20 ratio (seed to production medium).[2]

  • The fermentation is carried out for 36-38 hours under the same temperature and agitation conditions as the seed culture.[2]

Data Presentation: Fermentation Media Composition
Component Seed Medium (g/L) Production Medium (g/L)
Glycerol1020
Polypeptone5-
Yeast Extract5-
Meat Extract5-
L-Glutamic Acid-10
KH₂PO₄-1
K₂HPO₄-1
MgSO₄·7H₂O-0.5
FeSO₄·7H₂O-0.01
MnSO₄·4H₂O-0.01
ZnSO₄·7H₂O-0.001
CoCl₂·6H₂O-0.001
(NH₄)₆Mo₇O₂₄·4H₂O-0.001
pH7.07.0

Table 1: Composition of Seed and Production Media for this compound Fermentation.

Visualization: Fermentation Workflow

Fermentation_Workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation start Single Colony of P. acidophila inoculation Inoculate Seed Medium start->inoculation incubation_seed Incubate 28-30°C, 48h, 250 rpm inoculation->incubation_seed inoculation_prod Inoculate Production Medium (1:20 ratio) incubation_seed->inoculation_prod Transfer Seed Culture incubation_prod Ferment 28-30°C, 36-38h, 250 rpm harvest Harvest Culture Broth incubation_prod->harvest

Caption: Workflow for the two-stage fermentation of P. acidophila to produce this compound.

Isolation and Purification of this compound

This compound is a water-soluble, acidic compound, which dictates the choice of isolation and purification methods. The established protocol relies on anion exchange and activated charcoal chromatography.[1] A modified version of the original method published by Asai et al. (1981) is commonly used.[2]

Experimental Protocol: Isolation and Purification

1. Broth Preparation:

  • The harvested fermentation broth is centrifuged to remove bacterial cells.

  • The pH of the resulting supernatant is adjusted to 7.0.

2. Anion Exchange Chromatography (Step 1):

  • The supernatant is applied to a column of Dowex 1x2 anion exchange resin (Cl⁻ form).

  • The column is washed with deionized water.

  • This compound is eluted with a 0.5 M NaCl solution.

3. Activated Charcoal Chromatography:

  • The active fractions from the anion exchange step are pooled and applied to a column packed with activated charcoal.

  • The column is washed with deionized water.

  • Elution is performed with 80% aqueous methanol.

4. Anion Exchange Chromatography (Step 2):

  • The eluate from the charcoal column is concentrated to remove methanol.

  • The concentrated solution is applied to another Dowex 1x2 column (acetate form).

  • The column is washed with deionized water.

  • A linear gradient of acetic acid (e.g., 0 to 1.0 M) is used to elute this compound.

5. Crystallization:

  • The active fractions are pooled, concentrated, and lyophilized.

  • The resulting powder is dissolved in a minimal amount of water and crystallized from 70% aqueous methanol to yield pure this compound.[6]

Visualization: Isolation and Purification Workflow

Purification_Workflow start Fermentation Broth centrifuge Centrifugation start->centrifuge supernatant Supernatant (pH 7.0) centrifuge->supernatant dowex1 Anion Exchange (Dowex 1x2, Cl⁻ form) supernatant->dowex1 elution1 Elution with 0.5M NaCl dowex1->elution1 charcoal Activated Charcoal Chromatography elution1->charcoal elution2 Elution with 80% Methanol charcoal->elution2 concentrate Concentration elution2->concentrate dowex2 Anion Exchange (Dowex 1x2, Ac⁻ form) concentrate->dowex2 elution3 Elution with Acetic Acid Gradient dowex2->elution3 lyophilize Lyophilization elution3->lyophilize crystallize Crystallization from 70% Aqueous Methanol lyophilize->crystallize product Pure this compound crystallize->product

Caption: Step-by-step workflow for the isolation and purification of this compound.

Characterization of this compound

The structure and properties of this compound were determined using a combination of physicochemical methods.

Data Presentation: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₁₂H₂₀N₄O₉S[1]
Molecular Weight412.38 g/mol
AppearanceCrystalline solid[1]
Key Spectral FeaturesIR and NMR spectra indicate the presence of a β-lactam ring, a methoxyl group, and a sulfonate group.[1]
Hydrolysis ProductsAcid hydrolysis yields D-alanine and D-glutamic acid.[1]

Table 2: Key physicochemical properties of this compound.

Biosynthesis of this compound

Recent research has successfully identified and characterized the this compound biosynthetic gene cluster (BGC) in P. acidophila.[2][3] The biosynthesis is mediated by a non-ribosomal peptide synthetase (NRPS) system. A key finding was that the β-lactam ring is derived from L-2,3-diaminopropionate (L-2,3-Dap), not L-serine as previously thought.[2][3][5]

Visualization: Simplified this compound Biosynthetic Pathway

Biosynthesis_Pathway cluster_nrps NRPS Assembly A1 D-Glu Activation C1 Condensation A1->C1 C2 Condensation C1->C2 A2 L-Ala Activation A2->C1 tripeptide NRPS-Tethered Tripeptide C2->tripeptide A3 L-2,3-Dap Activation A3->C2 sulfotransferase N-Sulfonation (SulN) tripeptide->sulfotransferase cyclization β-Lactam Ring Formation (Thioesterase Domain) sulfotransferase->cyclization hydroxylation C-3 Hydroxylation (SulO) cyclization->hydroxylation methylation O-Methylation (SulP) hydroxylation->methylation This compound This compound methylation->this compound

Caption: Simplified schematic of the this compound biosynthetic pathway.

Conclusion

The discovery and isolation of this compound from Pseudomonas acidophila marked a significant advancement in antibiotic research, introducing the monobactam class to the pharmacopeia. The methodologies for its production and purification, though established decades ago, remain fundamental to the study of this and other microbially-derived natural products. The elucidation of its biosynthetic pathway now opens avenues for biosynthetic engineering and the generation of novel monobactam analogs to combat evolving antibiotic resistance. This guide provides the core technical details to support such future research endeavors.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfazecin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfazecin is a monocyclic β-lactam antibiotic, a class of compounds distinguished by a standalone four-membered β-lactam ring.[1] First isolated from the bacterium Pseudomonas acidophila G-6302, it exhibits activity primarily against Gram-negative bacteria.[1] As a member of the monobactam family, this compound's unique structural features and mechanism of action make it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.

Table 1: General Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 77912-79-9[1]
Molecular Formula C₁₂H₂₀N₄O₉S[1]
Molecular Weight 396.37 g/mol [1]
IUPAC Name (2R)-2-amino-5-[[(2R)-1-[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[1]
Synonyms G-6302, SQ 26,445[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Appearance Colorless needles[1]
Melting Point 168-170 °C (decomposes)[1]
Optical Rotation [α]D²⁵ = +82° (c=1, H₂O)[1]
pKa 3.4 (COOH), 9.2 (NH₃⁺)[1]
Solubility Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in methanol. Practically insoluble in ethanol and acetone.[1][2]
Stability Relatively stable in neutral and weakly acidic solutions. Unstable in alkaline and strongly acidic solutions.[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Pseudomonas acidophila

The following protocol is based on the original isolation method described in the literature.[1][2]

a. Fermentation:

  • Pseudomonas acidophila (strain G-6302) is cultured in a suitable nutrient broth containing glycerol and sodium thiosulfate under aerated conditions. The production of this compound typically runs parallel to bacterial growth.[2]

b. Initial Extraction:

  • The culture broth is centrifuged to remove bacterial cells.

  • The pH of the supernatant is adjusted to a neutral or slightly acidic range to ensure the stability of this compound.

c. Anion-Exchange Chromatography:

  • The supernatant is passed through a column packed with a strong anion-exchange resin (e.g., DEAE-Sepharose).

  • The column is washed with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove unbound impurities.

  • This compound is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer).

  • Fractions are collected and assayed for antibiotic activity to identify those containing this compound.

d. Activated Charcoal Chromatography:

  • The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with activated charcoal.

  • The column is washed with deionized water to remove salts and other polar impurities.

  • This compound is then eluted with an aqueous organic solvent mixture, such as 70% aqueous methanol.[2]

e. Crystallization:

  • The eluted fractions containing this compound are concentrated under reduced pressure.

  • The concentrated solution is allowed to stand at a low temperature (e.g., 4 °C) to induce crystallization.

  • The resulting colorless needles of this compound are collected by filtration and dried.[1]

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterium oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in structural elucidation. The spectra are referenced to an internal standard or the residual solvent peak. The resulting spectra should be consistent with the presence of a β-lactam ring, a methoxyl group, and amino acid residues.[1]

b. Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull of the sample can be prepared between salt plates (e.g., NaCl or KBr).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, notably the β-lactam carbonyl (~1750 cm⁻¹), amide carbonyls, and the sulfonate group.[1]

c. Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, allowing for the determination of the exact mass and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

d. X-ray Crystallography:

  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous methanol solution.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Mechanism of Action and Signaling Pathway

As a β-lactam antibiotic, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.

Sulfazecin_Mechanism_of_Action cluster_periplasm Periplasmic Space This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Covalent Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: Mechanism of action of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process mediated by a dedicated gene cluster that encodes for non-ribosomal peptide synthetases (NRPSs) and various modifying enzymes. The pathway begins with the incorporation of D-glutamic acid and D-alanine, followed by the addition of L-2,3-diaminopropionate, which forms the β-lactam ring. Subsequent modifications, including N-sulfonation and O-methylation, lead to the final this compound molecule.[3]

Sulfazecin_Biosynthesis D_Glu D-Glutamic Acid NRPS_Complex Non-Ribosomal Peptide Synthetase (NRPS) Complex D_Glu->NRPS_Complex D_Ala D-Alanine D_Ala->NRPS_Complex L_2_3_DAP L-2,3-Diaminopropionate L_2_3_DAP->NRPS_Complex Tripeptide_Intermediate Thioester-linked Tripeptide NRPS_Complex->Tripeptide_Intermediate Assembly Beta_Lactam_Formation β-Lactam Ring Formation Tripeptide_Intermediate->Beta_Lactam_Formation Cyclization Monobactam_Core Monobactam Core Intermediate Beta_Lactam_Formation->Monobactam_Core N_Sulfonation N-Sulfonation Monobactam_Core->N_Sulfonation Sulfonated_Intermediate Sulfonated Intermediate N_Sulfonation->Sulfonated_Intermediate O_Methylation O-Methylation Sulfonated_Intermediate->O_Methylation Sulfazecin_Final This compound O_Methylation->Sulfazecin_Final

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with methodologies for its study and a summary of its biological context. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development, facilitating further investigation and potential exploitation of this unique monobactam antibiotic.

References

Sulfazecin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sulfazecin, a monobactam antibiotic, on bacterial cell walls. It is designed to be a comprehensive resource, incorporating detailed experimental methodologies and data presentation to support research and development in the field of antibacterial agents.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, a member of the monobactam class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Like other monobactams, its primary molecular target is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme in the final stages of peptidoglycan biosynthesis.[2][3] PBP3 is a transpeptidase responsible for the cross-linking of peptidoglycan chains during bacterial cell division, specifically in the formation of the septum.[3]

By binding to the active site of PBP3, this compound acylates the serine residue, rendering the enzyme inactive. This inhibition of transpeptidation disrupts the structural integrity of the growing peptidoglycan sacculus. The consequence of this targeted inhibition is the inability of the bacterium to form a proper septum and divide, leading to the formation of elongated, filamentous cells. Ultimately, the weakened cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4] The activity of this compound is primarily directed against aerobic Gram-negative bacteria.[1]

Signaling Pathway and Logical Relationship

Sulfazecin_Mechanism_of_Action cluster_outside Periplasmic Space This compound This compound PBP3 PBP3 (Transpeptidase) This compound->PBP3 Inhibits This compound->PBP3 Cross_linked_Peptidoglycan Cross-linked Peptidoglycan PBP3->Cross_linked_Peptidoglycan Blocks Filamentation Filamentation Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cross_linked_Peptidoglycan PBP3 catalyzes Cell_Wall_Integrity Cell Wall Integrity Cross_linked_Peptidoglycan->Cell_Wall_Integrity Maintains Cross_linked_Peptidoglycan->Cell_Wall_Integrity Leads to loss of Cell_Division Cell Division Cell_Wall_Integrity->Cell_Division Enables Cell_Wall_Integrity->Cell_Division Inhibits Cell_Lysis Cell Lysis Cell_Division->Filamentation Results in Filamentation->Cell_Lysis Leads to MIC_Workflow Start Start Prepare_Antibiotic_Stock Prepare this compound Stock Solution Start->Prepare_Antibiotic_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with broth Prepare_Antibiotic_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End PBP_Binding_Workflow Start Start Isolate_Membranes Isolate Bacterial Membranes Containing PBPs Start->Isolate_Membranes Incubate_this compound Incubate Membranes with Varying Concentrations of this compound Isolate_Membranes->Incubate_this compound Add_Labeled_Penicillin Add a Fixed Concentration of Labeled Penicillin (e.g., Fluorescent) Incubate_this compound->Add_Labeled_Penicillin Stop_Reaction Stop the Binding Reaction Add_Labeled_Penicillin->Stop_Reaction SDS_PAGE Separate Proteins by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize_PBPs Visualize Labeled PBPs (e.g., Fluorometry) SDS_PAGE->Visualize_PBPs Quantify_Signal Quantify the Signal Intensity of the PBP3 Band Visualize_PBPs->Quantify_Signal Calculate_IC50 Calculate IC50 from the Dose-Response Curve Quantify_Signal->Calculate_IC50 End End Calculate_IC50->End

References

Early Research Unveils Sulfazecin's Potential Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the foundational studies of Sulfazecin reveals a pioneering monobactam antibiotic with targeted activity against Gram-negative pathogens. This technical guide synthesizes the early literature, presenting key quantitative data, detailed experimental protocols, and a visualization of the scientific workflow that introduced this novel class of antibacterial agents.

Introduction

In the early 1980s, a significant breakthrough in antibiotic research emerged with the discovery of this compound, a novel β-lactam antibiotic. Isolated from Pseudomonas acidophila, this compound distinguished itself as a monocyclic β-lactam, or monobactam, a new class of antibacterial agents at the time. This guide provides an in-depth look at the initial studies that characterized this compound's antibacterial properties, offering valuable insights for researchers, scientists, and drug development professionals.

Antibacterial Activity of this compound

The initial assessments of this compound's antibacterial spectrum demonstrated its notable potency against a range of Gram-negative bacteria, while showing weaker activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method, a standard technique for evaluating the in vitro efficacy of new antimicrobial agents.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the early literature.

Bacterial StrainMIC (µg/mL)
Escherichia coli NIHJ12.5
Escherichia coli EC-1425
Klebsiella pneumoniae 80650
Proteus vulgaris 21100
Serratia marcescens 1>100
Pseudomonas aeruginosa 215>100
Staphylococcus aureus 209P>100
Bacillus subtilis PCI 219>100

Experimental Protocols

The foundational studies on this compound employed meticulous experimental designs to ascertain its antibacterial activity. The methodologies outlined below were crucial in establishing the initial efficacy profile of this antibiotic.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution Method

The in vitro antibacterial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method. This technique involved the following steps:

  • Media Preparation: Nutrient agar was prepared and sterilized.

  • Antibiotic Dilution: A series of agar plates were prepared, each containing a different concentration of this compound. This was achieved by adding stock solutions of the antibiotic to the molten agar before it solidified.

  • Inoculum Preparation: The bacterial strains to be tested were cultured in nutrient broth overnight. The cultures were then diluted to a standardized concentration of 10^6 colony-forming units (CFU) per mL.

  • Inoculation: A multipoint inoculator was used to spot-inoculate the surface of the agar plates with the bacterial suspensions.

  • Incubation: The inoculated plates were incubated at 37°C for 18 to 20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacterial strain.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Early research indicated that its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Visualizing the Discovery and Evaluation Workflow

The following diagram illustrates the logical workflow from the discovery of this compound to the initial evaluation of its antibacterial properties.

Sulfazecin_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Evaluation Quantitative Evaluation Screening Screening of Soil Bacteria Isolation Isolation of Pseudomonas acidophila Screening->Isolation Identification of producing organism Fermentation Fermentation and Extraction Isolation->Fermentation Cultivation Purification Purification of this compound Fermentation->Purification Extraction of active compound Structure Structural Elucidation (Monobactam) Purification->Structure Chemical analysis Activity_Screen Initial Antibacterial Screening Purification->Activity_Screen Preliminary bioassays MIC_Determination MIC Determination (Agar Dilution Method) Activity_Screen->MIC_Determination Proceed with potent candidates Spectrum Determination of Antibacterial Spectrum MIC_Determination->Spectrum Data analysis and compilation

Workflow of this compound's discovery and initial evaluation.

Conclusion

The early studies on this compound laid the groundwork for the development of the monobactam class of antibiotics. The targeted activity of this compound against Gram-negative bacteria, a significant advantage in treating specific infections, was a direct result of the rigorous scientific investigation detailed in these foundational papers. The data and methodologies presented here not only provide a historical perspective but also continue to be relevant for the ongoing research and development of novel antibacterial agents.

The Sulfazecin Biosynthesis Pathway in Pseudomonas Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfazecin, a monobactam antibiotic, represents a critical class of β-lactam antibiotics due to its potent activity against Gram-negative bacteria and its inherent resistance to metallo-β-lactamases. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Pseudomonas species, with a primary focus on Pseudomonas acidophila ATCC 31363, the original producing strain. Understanding this pathway is paramount for the potential bioengineering of novel monobactam derivatives to combat the growing threat of antibiotic resistance. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on enzyme specificity, outlines key experimental protocols for pathway elucidation, and provides a visual representation of the biosynthetic route.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Pseudomonas acidophila. Genetic and mutational analyses have identified a 13-gene locus as sufficient for the production of this compound, including genes for precursor synthesis, the core enzymatic machinery, self-resistance, and regulation.[1] The core biosynthetic genes encode a suite of enzymes responsible for the assembly and modification of the this compound molecule.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of several key enzymes. The pathway begins with the synthesis of a key precursor and proceeds through a non-ribosomal peptide synthetase (NRPS) assembly line, followed by post-NRPS modifications.

Precursor Synthesis: The Origin of the β-Lactam Ring

Contrary to initial hypotheses suggesting L-serine as the precursor for the β-lactam ring, it has been demonstrated that the ring is derived from L-2,3-diaminopropionate (L-2,3-Dap).[2] The synthesis of L-2,3-Dap is catalyzed by the enzymes SulG and SulH, which are encoded within the this compound biosynthetic gene cluster.[3][4] These enzymes convert the primary metabolite L-phosphoserine into L-2,3-Dap.[4]

NRPS-Mediated Assembly of the Tripeptide Core

The central machinery for this compound biosynthesis consists of two non-ribosomal peptide synthetases (NRPSs), SulI and SulM.[2][5] These large, modular enzymes are responsible for the sequential condensation of three amino acid substrates:

  • Module 1 (SulI): The adenylation (A) domain of SulI (SulI-A1) recognizes and activates D-glutamic acid .

  • Module 2 (SulM): The first adenylation domain of SulM (SulM-A2) is specific for L-alanine .

  • Module 3 (SulM): The second adenylation domain of SulM (SulM-A3) incorporates L-2,3-diaminopropionate .

Each module consists of an adenylation (A) domain for substrate recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent tethering of the activated substrate, and a condensation (C) domain for peptide bond formation.

N-Sulfonation: A Key Modification

Following the assembly of the D-Glu-L-Ala-L-2,3-Dap tripeptide on the NRPS scaffold, a crucial modification occurs. The sulfotransferase, SulN, encoded within the gene cluster, catalyzes the transfer of a sulfonate group to the β-amino group of the L-2,3-Dap residue.[3][6] This N-sulfonation is a critical step that is essential for the subsequent cyclization and formation of the β-lactam ring.[4] The source of the sulfur for this reaction is believed to be 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from inorganic sulfate.[1][2]

β-Lactam Ring Formation and Release

The final step in the NRPS-mediated synthesis is the formation of the characteristic monobactam ring and the release of the intermediate from the enzyme complex. This reaction is catalyzed by a non-canonical thioesterase (TE) domain located at the C-terminus of SulM.[2][6] This TE domain is unusual as it contains a cysteine residue in its active site instead of the typical serine.[1] This cysteine is proposed to facilitate the cyclization of the N-sulfonated tripeptide, leading to the formation of the β-lactam ring and the release of the product.[6]

Post-NRPS Tailoring: Hydroxylation and Methylation

The product released from the NRPS is not the final this compound molecule. Two final tailoring steps are required:

  • Hydroxylation: The dioxygenase SulO catalyzes the hydroxylation of the β-lactam ring at the C3 position.[3][4]

  • O-Methylation: The methyltransferase SulP then transfers a methyl group from S-adenosyl methionine (SAM) to the newly installed hydroxyl group, completing the biosynthesis of this compound.[3][4]

The observation of a desmethoxylthis compound cometabolite suggests that these tailoring steps occur after the formation of the β-lactam ring and N-sulfonation.[2]

Quantitative Data

The substrate specificity of the adenylation domains of the NRPS enzymes is a key determinant of the final chemical structure of this compound. The following table summarizes the relative activity of the SulI-A1 and SulM-A3 adenylation domains with various amino acid substrates, as determined by a colorimetric assay.

Adenylation DomainSubstrateRelative Activity (%)
SulI-A1 D-Glutamic Acid100
L-Glutamic Acid80
D-Aspartic Acid20
L-Aspartic Acid15
SulM-A3 L-2,3-Diaminopropionate100
D-2,3-Diaminopropionate60
L-Alanine<10
L-Serine<5

Data adapted from colorimetric adenylation domain activity assays. The relative activity is normalized to the preferred substrate for each domain.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Transposon Mutagenesis for Gene Cluster Identification

Transposon mutagenesis is a powerful tool for identifying genes involved in a specific phenotype, such as antibiotic production.

  • Objective: To create a library of random mutations in the Pseudomonas acidophila genome to screen for mutants deficient in this compound production.

  • Methodology:

    • Vector Delivery: A transposon delivery vector, such as a derivative of pGS9 containing a Tn5 transposon with a selectable marker (e.g., kanamycin resistance), is introduced into P. acidophila from a donor E. coli strain (e.g., PR47) via conjugation.

    • Selection of Mutants: Transconjugants are selected on agar plates containing an antibiotic to select for P. acidophila and kanamycin to select for cells that have undergone a transposition event.

    • Screening for this compound Deficiency: Individual colonies are picked and grown in a suitable production medium. The supernatant is then assayed for the presence of this compound. A common method is a bioassay using a β-lactam-sensitive indicator strain of E. coli. A lack of a zone of inhibition indicates a this compound-deficient mutant.

    • Identification of Disrupted Gene: The genomic DNA of the this compound-deficient mutants is isolated. The DNA flanking the transposon insertion site is then sequenced to identify the gene that has been disrupted. This is often achieved by techniques such as inverse PCR or by constructing and sequencing a genomic library.

Targeted Gene Inactivation

Once a putative biosynthetic gene cluster is identified, targeted gene inactivation is used to confirm the function of individual genes.

  • Objective: To create a clean deletion of a specific gene within the this compound biosynthetic gene cluster to assess its role in production.

  • Methodology:

    • Construction of a Gene Replacement Vector: A suicide vector (unable to replicate in Pseudomonas) is constructed. This vector contains two regions of DNA homologous to the regions flanking the target gene, but with the target gene itself deleted. A selectable marker (e.g., gentamicin resistance) is often included between the homologous regions.

    • Introduction into P. acidophila: The gene replacement vector is introduced into wild-type P. acidophila via conjugation.

    • Selection for Double Crossover Events: A two-step selection process is typically used. First, single-crossover integrants are selected on plates containing the antibiotic for the suicide vector. Second, a counter-selection method is used to select for the excision of the vector backbone, leaving either the wild-type or the deleted allele. For example, if the vector contains a sacB gene, selection on sucrose will kill cells that retain the vector.

    • Verification of Deletion: The genotype of the resulting mutant is confirmed by PCR using primers that flank the target gene and by DNA sequencing.

    • Phenotypic Analysis: The mutant strain is fermented, and the culture supernatant is analyzed for the production of this compound to determine the effect of the gene deletion.

Purification of this compound
  • Objective: To isolate and purify this compound from the fermentation broth of P. acidophila for chemical characterization and biological assays.

  • Methodology:

    • Initial Separation: The fermentation broth is centrifuged to remove bacterial cells. The pH of the supernatant is adjusted to 4.0.

    • Charcoal Chromatography: The acidified supernatant is loaded onto an activated charcoal column. The column is washed with deionized water, and the active compounds are eluted with a mixture of acetone and water (e.g., 50:50 v/v).

    • Anion Exchange Chromatography: The active fractions, identified by a nitrocefin assay (a chromogenic β-lactamase substrate), are pooled and loaded onto an anion exchange column (e.g., Dowex Cl⁻).

    • Further Purification: The fractions containing this compound are further purified by subsequent chromatographic steps, such as gel filtration or reverse-phase HPLC, to yield pure this compound. The purity is assessed by techniques like NMR and mass spectrometry.

ATP-PPi Exchange Assay for Adenylation Domain Specificity

This assay is a classic method to determine the substrate specificity of NRPS adenylation domains.

  • Objective: To measure the activation of a specific amino acid by an adenylation domain.

  • Principle: The activation of an amino acid (AA) by an A-domain proceeds via the formation of an aminoacyl-adenylate (AA-AMP) and the release of pyrophosphate (PPi). This reaction is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the enzyme and a specific amino acid.

  • Methodology:

    • Reaction Mixture: A reaction mixture is prepared containing the purified adenylation domain (or a construct containing it), the amino acid substrate to be tested, ATP, MgCl₂, and [³²P]PPi in a suitable buffer (e.g., Tris-HCl).

    • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • Quenching and Separation: The reaction is quenched, and the [³²P]ATP formed is separated from the unincorporated [³²P]PPi. This is typically done by adsorbing the ATP onto activated charcoal, followed by washing to remove the free [³²P]PPi.

    • Quantification: The amount of radioactivity in the charcoal-bound fraction is measured using a scintillation counter. The level of radioactivity is proportional to the activity of the adenylation domain with the tested amino acid.

In Vitro Sulfotransferase Assay
  • Objective: To determine the activity of the sulfotransferase SulN.

  • Principle: This assay measures the transfer of a sulfonate group from the donor substrate PAPS to an acceptor substrate (in this case, the NRPS-bound tripeptide or a suitable analog). A common method involves using [³⁵S]-labeled PAPS and measuring the incorporation of the radiolabel into the product.

  • Methodology:

    • Reaction Mixture: A reaction is set up containing the purified SulN enzyme, the acceptor substrate, [³⁵S]PAPS, and a suitable buffer with any necessary cofactors (e.g., MgCl₂).

    • Incubation: The reaction is incubated at an optimal temperature for a set time.

    • Separation: The sulfonated product is separated from the unreacted [³⁵S]PAPS. This can be achieved by chromatography (e.g., HPLC or thin-layer chromatography).

    • Detection: The amount of radioactivity in the product fraction is quantified using a scintillation counter or by autoradiography.

In Vitro Dioxygenase Assay
  • Objective: To measure the activity of the dioxygenase SulO.

  • Principle: Many dioxygenases utilize a reductant, such as NADH or NADPH, as a co-substrate. The activity of the enzyme can be monitored by measuring the rate of consumption of the reductant, which can be followed spectrophotometrically by the decrease in absorbance at 340 nm.

  • Methodology:

    • Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., Tris-HCl), the substrate (the β-lactam intermediate), NADH or NADPH, and a source of iron (e.g., ferrous ammonium sulfate), as many dioxygenases are iron-dependent.

    • Initiation and Monitoring: The reaction is initiated by the addition of the purified SulO enzyme. The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH or NADPH. A control reaction lacking the substrate is run to account for any substrate-independent oxidation of the reductant.

In Vitro Methyltransferase Assay
  • Objective: To determine the activity of the methyltransferase SulP.

  • Principle: This assay measures the transfer of a methyl group from S-adenosyl methionine (SAM) to the hydroxylated β-lactam intermediate. A common method uses [³H]- or [¹⁴C]-labeled SAM and measures the incorporation of the radiolabel into the product.

  • Methodology:

    • Reaction Mixture: The reaction contains the purified SulP enzyme, the hydroxylated substrate, radiolabeled SAM, and a suitable buffer.

    • Incubation: The mixture is incubated at an optimal temperature for a defined period.

    • Extraction and Separation: The reaction is quenched, and the methylated product is typically extracted into an organic solvent (e.g., ethyl acetate). This separates the product from the unreacted, more polar SAM.

    • Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

Visualization of the this compound Biosynthesis Pathway

The following diagrams illustrate the logical flow of the this compound biosynthesis pathway and an example of an experimental workflow.

Sulfazecin_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly cluster_modification Modification and Release cluster_tailoring Post-NRPS Tailoring L_phosphoserine L-Phosphoserine L_2_3_Dap L-2,3-Diaminopropionate L_phosphoserine->L_2_3_Dap SulG, SulH NRPS_complex SulI-SulM NRPS Complex L_2_3_Dap->NRPS_complex D_Glu D-Glutamic Acid D_Glu->NRPS_complex L_Ala L-Alanine L_Ala->NRPS_complex Tripeptide D-Glu-L-Ala-L-2,3-Dap-S-PCP NRPS_complex->Tripeptide Condensation N_sulfonated N-Sulfonated Tripeptide Tripeptide->N_sulfonated PAPS PAPS PAPS->N_sulfonated SulN Released_intermediate Desmethoxylthis compound N_sulfonated->Released_intermediate SulM (TE domain) β-Lactam formation & Release Hydroxylated Hydroxylated Intermediate Released_intermediate->Hydroxylated SulO (Dioxygenase) This compound This compound Hydroxylated->this compound SulP (Methyltransferase) SAM S-Adenosyl Methionine SAM->this compound

Caption: The biosynthesis pathway of this compound in Pseudomonas acidophila.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_biochemistry Biochemical Characterization Transposon_mutagenesis Transposon Mutagenesis of P. acidophila Screening Screen for this compound- Deficient Mutants Transposon_mutagenesis->Screening Gene_ID Identify Disrupted Gene (Sequencing) Screening->Gene_ID Gene_inactivation Targeted Gene Inactivation Gene_ID->Gene_inactivation Fermentation Fermentation and Purification Gene_inactivation->Fermentation Analyze mutant phenotype Structure_elucidation Structure Elucidation (NMR, MS) Fermentation->Structure_elucidation Enzyme_expression Heterologous Expression of Sul Enzymes Enzyme_assays In Vitro Enzyme Assays (A-domain, Sulfotransferase, etc.) Enzyme_expression->Enzyme_assays Enzyme_assays->Structure_elucidation Confirm intermediate structures

Caption: A typical experimental workflow for elucidating the this compound biosynthesis pathway.

Conclusion

The elucidation of the this compound biosynthesis pathway in Pseudomonas species has provided a detailed roadmap of the genetic and biochemical processes required for the production of this important monobactam antibiotic. The identification of the biosynthetic gene cluster and the characterization of the key enzymes, particularly the NRPS machinery and the unique TE domain, offer exciting opportunities for synthetic biology and metabolic engineering. By leveraging the knowledge presented in this guide, researchers can develop strategies to modify the pathway to produce novel this compound analogs with improved therapeutic properties, thereby contributing to the ongoing battle against antibiotic-resistant pathogens. The detailed experimental protocols provided herein serve as a valuable resource for scientists aiming to further investigate and engineer this fascinating biosynthetic pathway.

References

The Core Architecture of Monocyclic β-Lactam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural biology, mechanism of action, and preclinical evaluation of monocyclic β-lactam antibiotics. It is designed to serve as a foundational resource for professionals engaged in antibacterial drug discovery and development.

Introduction to Monocyclic β-Lactams

Monocyclic β-lactams, commonly known as monobactams, represent a unique class of β-lactam antibiotics characterized by a standalone four-membered azetidin-2-one ring.[1] Unlike penicillins and cephalosporins, the β-lactam nucleus in monobactams is not fused to an adjacent ring system.[1] This structural distinction confers a narrow but potent spectrum of activity, primarily against aerobic Gram-negative bacteria, and a reduced potential for cross-reactivity in patients with penicillin allergies.[1][2] The archetypal and most clinically significant monobactam is aztreonam, a synthetic antibiotic originally isolated from Chromobacterium violaceum.[2]

The Core Monocyclic β-Lactam Scaffold: Structure-Activity Relationships

The biological activity of monobactams is intricately linked to the substituents at various positions of the β-lactam ring. The core scaffold and the key positions for substitution are illustrated below.

The N-1 Position: Activation of the β-Lactam Ring

A critical feature for the antibacterial activity of monobactams is the presence of a strong electron-withdrawing group at the N-1 position of the azetidinone ring.[2] In aztreonam and other potent monobactams, this is typically a sulfonic acid moiety (-SO₃H).[2] This group serves to activate the β-lactam ring, rendering the amide bond more susceptible to nucleophilic attack by penicillin-binding proteins (PBPs), the target enzymes in bacterial cell wall synthesis.

The C-3 Position: Defining the Antibacterial Spectrum

The side chain attached to the C-3 position of the β-lactam ring plays a crucial role in determining the antibacterial spectrum and potency. In aztreonam, this is an aminothiazolyl oxime side chain, which confers high affinity for PBP3 of Gram-negative bacteria.[2] Variations in this side chain can modulate the spectrum of activity and stability against β-lactamases.

The C-4 Position: Enhancing Stability

Substituents at the C-4 position can influence the stability of the monobactam against hydrolysis by β-lactamase enzymes. Aztreonam possesses a methyl group at the C-4 position, which contributes to its resistance to many β-lactamases produced by Gram-negative bacteria.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of monocyclic β-lactams results from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by the covalent binding of the antibiotic to essential penicillin-binding proteins (PBPs).

Monobactams, particularly aztreonam, exhibit a high and specific affinity for PBP3.[3] PBP3 is a transpeptidase that is primarily involved in the septation process during bacterial cell division. By acylating the active site serine of PBP3, monobactams inhibit the cross-linking of peptidoglycan strands, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[3]

Mechanism_of_Action PBP3 Penicillin-Binding Protein 3 (PBP3) PG_synthesis Peptidoglycan Cross-linking PBP3->PG_synthesis Catalyzes Cell_Lysis Cell Filamentation & Lysis Cell_Wall Stable Cell Wall PG_synthesis->Cell_Wall Forms Monobactam Monocyclic β-Lactam (e.g., Aztreonam) Monobactam->Inhibition Inhibition->PBP3 Covalently binds to and inactivates Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Hit_ID Hit Identification (Screening/Design) Synthesis Chemical Synthesis & Optimization Hit_ID->Synthesis MIC_testing MIC Determination (Potency & Spectrum) Synthesis->MIC_testing PBP_assay PBP Binding Assay (Target Engagement) MIC_testing->PBP_assay Beta_lactamase β-Lactamase Stability PBP_assay->Beta_lactamase Toxicity In Vitro Toxicology Beta_lactamase->Toxicity PK Pharmacokinetics (ADME) Toxicity->PK Efficacy Animal Infection Models (Efficacy) PK->Efficacy Tox_in_vivo In Vivo Toxicology Efficacy->Tox_in_vivo Candidate Candidate Selection Tox_in_vivo->Candidate

References

Initial Screening of Sulfazecin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the initial screening of Sulfazecin, a pioneering monobactam antibiotic, against a range of gram-negative bacteria. This compound, isolated from Pseudomonas acidophila, demonstrated a notable spectrum of activity, paving the way for the development of synthetic monobactams like Aztreonam. This document details the antimicrobial activity of this compound, its mechanism of action, and the experimental protocols utilized in its preliminary evaluation. Quantitative data from seminal studies are presented in a structured format, and key biological pathways and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

The discovery of this compound in the early 1980s marked a significant milestone in antibiotic research. It was one of the first monocyclic β-lactam antibiotics to be isolated from a bacterial source, specifically Pseudomonas acidophila G-6302[1]. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a unique monocyclic β-lactam ring. This structural feature is responsible for its distinct antibacterial spectrum, which is primarily directed against gram-negative bacteria[1]. This guide focuses on the foundational studies that characterized the initial antimicrobial profile of this compound.

Antimicrobial Spectrum and Activity

Initial in vitro studies of this compound revealed its potent inhibitory activity against a variety of gram-negative bacteria, while showing limited to no activity against gram-positive bacteria and fungi. The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against various gram-negative bacterial strains as determined in the initial screening studies.

Bacterial StrainATCC No.MIC (µg/mL)
Escherichia coli96373.13
Escherichia coli266.25
Klebsiella pneumoniae100313.13
Serratia marcescens138801.56
Proteus mirabilis211001.56
Proteus vulgaris133151.56
Providencia rettgeri925012.5
Enterobacter cloacae23355>100
Pseudomonas aeruginosa10145>100

Data sourced from the foundational discovery papers of this compound.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis.

The binding of this compound to PBP3 is highly specific. This interaction acylates the active site of the enzyme, rendering it inactive. The inhibition of PBP3 disrupts the formation of the septal peptidoglycan, which is crucial for bacterial cell division. This leads to the formation of elongated, filamentous bacterial cells that are unable to divide and eventually undergo lysis.

A key advantage of the monobactam structure is its stability against many β-lactamases, enzymes produced by bacteria that can inactivate traditional β-lactam antibiotics. This allows this compound to be effective against certain β-lactamase-producing gram-negative bacteria.

Signaling Pathway Diagram

Sulfazecin_Mechanism_of_Action cluster_cytoplasm Cytoplasm This compound This compound Porin Porin Channel This compound->Porin PBP3 Penicillin-Binding Protein 3 (PBP3) Porin->PBP3 Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP3->Cell_Wall_Synthesis Catalyzes Cell_Division_Blocked Cell Division Blocked PBP3->Cell_Division_Blocked Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Synthesis Used in Cell_Lysis Cell Lysis Cell_Division_Blocked->Cell_Lysis Leads to

Caption: Mechanism of action of this compound in gram-negative bacteria.

Experimental Protocols

The initial screening of this compound relied on established antimicrobial susceptibility testing methods. The following protocols are based on the standard practices of the time for determining the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antibiotic into an agar medium, upon which the test organisms are inoculated.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration (e.g., 1000 µg/mL).

2. Preparation of Agar Plates with Antibiotic:

  • Molten Mueller-Hinton agar is cooled to 45-50°C.

  • A series of twofold dilutions of the this compound stock solution are prepared.

  • Each dilution is added to a separate aliquot of the molten agar to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56 µg/mL).

  • The agar-antibiotic mixtures are poured into sterile Petri dishes and allowed to solidify.

  • A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

  • The bacterial strains to be tested are grown in a suitable broth medium to a turbidity matching a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The inoculum is then diluted to yield a final concentration of approximately 10⁴ CFU per spot upon inoculation.

4. Inoculation of Plates:

  • A multipoint inoculator is used to spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

5. Incubation:

  • The inoculated plates are incubated at 35-37°C for 18-24 hours.

6. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Experimental Workflow Diagram

MIC_Determination_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Plates Prepare Agar Plates with Serial Dilutions of this compound Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Test Bacteria Prep_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate Plates (35-37°C, 18-24h) Inoculate->Incubate Read_Results Read and Record MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by the agar dilution method.

Conclusion

The initial screening of this compound was a pivotal moment in the history of antibiotics. It established the potential of monobactams as a new class of antimicrobial agents with a targeted spectrum against gram-negative bacteria. The data and methodologies from these early studies not only demonstrated the therapeutic promise of this compound but also laid the groundwork for the future development of more potent and stable synthetic monobactams. This technical guide serves as a valuable resource for understanding the foundational research that introduced this important class of antibiotics to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Purification of Sulfazecin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfazecin is a monobactam antibiotic first isolated from the bacterium Pseudomonas acidophila.[1] As a member of the β-lactam class of antibiotics, it exhibits activity against Gram-negative bacteria. The purification of this compound from fermentation broth is a critical step in its production for research and potential therapeutic applications. This document provides detailed application notes and protocols for the purification of this compound from bacterial culture, based on established methodologies.

Data Presentation

Purification StepKey ParametersExpected PurityExpected YieldAnalytical Method
Cell-Free Supernatant Centrifugation at 9,000 rpm for 30 min at 4°C.Low~100% (relative to starting culture)UPLC-MS, Nitrocefin Assay
Activated Charcoal Chromatography pH 4.0, Elution with 50% Acetone in water.Intermediate70-85%UPLC-MS, Nitrocefin Assay
Anion Exchange Chromatography (Dowex® Resin) Elution with a salt gradient (e.g., NaCl).High60-75%UPLC-MS, Purity Analysis

Experimental Protocols

The following protocols describe the key experiments for the purification of this compound from a Pseudomonas acidophila fermentation culture.

Protocol 1: Preparation of Cell-Free Supernatant

This protocol describes the initial step of separating the bacterial cells from the culture medium containing the secreted this compound.

Materials:

  • Fermentation broth of Pseudomonas acidophila

  • High-speed refrigerated centrifuge

  • Sterile centrifuge bottles

  • pH meter

  • Hydrochloric acid (HCl) or other suitable acid

Procedure:

  • Harvest the fermentation broth (e.g., 4 L) from the bacterial culture.

  • Transfer the broth to sterile centrifuge bottles.

  • Centrifuge the broth at 9,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.

  • Carefully decant the supernatant into a clean, chilled vessel, avoiding disturbance of the cell pellet.

  • Adjust the pH of the supernatant to 4.0 using HCl while gently stirring. This protonates the acidic this compound, preparing it for binding to the activated charcoal.

Protocol 2: Activated Charcoal Adsorption Chromatography

This step provides a significant initial purification and concentration of this compound.

Materials:

  • pH-adjusted cell-free supernatant

  • Activated charcoal

  • Chromatography column

  • Deionized water (ddH₂O)

  • Acetone

  • Peristaltic pump (optional)

  • Fraction collector (optional)

Procedure:

  • Prepare a slurry of activated charcoal in deionized water and pour it into a suitable chromatography column (e.g., for a 4 L culture, a 1 L column volume is appropriate).

  • Equilibrate the column by washing with 2-3 column volumes of deionized water.

  • Load the pH 4.0 adjusted supernatant onto the activated charcoal column at a controlled flow rate.

  • After loading, wash the column with 2 column volumes of deionized water to remove unbound impurities.

  • Elute the bound this compound from the column using a solution of 50% (v/v) acetone in deionized water. Collect the eluate in fractions.

  • Monitor the fractions for the presence of this compound using a nitrocefin assay (see Protocol 4) or by UPLC-MS analysis.

  • Pool the active fractions.

Protocol 3: Anion Exchange Chromatography

This protocol describes the final polishing step to achieve high-purity this compound.

Materials:

  • Pooled active fractions from charcoal chromatography

  • Dowex® anion exchange resin (e.g., Dowex® 1x8, Cl⁻ form, 100-200 mesh)

  • Chromatography column

  • Low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5)

  • Peristaltic pump

  • Fraction collector

Procedure:

  • Prepare the Dowex® resin by washing it thoroughly with deionized water and then equilibrating it with the low concentration buffer.

  • Pack the equilibrated resin into a chromatography column (e.g., 200 mL resin volume for fractions from a 4 L culture).

  • Load the pooled, active fractions from the charcoal chromatography step onto the Dowex® column.

  • Wash the column with 2-3 column volumes of the low concentration buffer to remove any remaining non-specifically bound impurities.

  • Elute the this compound using a linear gradient of the high concentration elution buffer (e.g., 0-100% over 10 column volumes).

  • Collect fractions and monitor for the presence of this compound using a nitrocefin assay and/or UPLC-MS.

  • Pool the pure, active fractions.

  • The pooled fractions can be desalted using a suitable method like dialysis or size-exclusion chromatography if required for downstream applications.

Protocol 4: Nitrocefin Assay for Active Fraction Screening

This is a rapid colorimetric assay to detect the presence of β-lactamase inhibitors like this compound. The principle is that this compound will inhibit the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. A more direct method is to detect the β-lactam ring of this compound itself. Nitrocefin changes from yellow to red upon hydrolysis by a β-lactamase.

Materials:

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • β-lactamase enzyme solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of nitrocefin by diluting the stock solution in phosphate buffer to a final concentration of approximately 0.1 mg/mL.

  • In the wells of a 96-well microplate, add a small aliquot of each collected fraction.

  • Add the β-lactamase solution to each well and incubate for a short period (e.g., 5-10 minutes) to allow for any inhibition to occur.

  • Add the nitrocefin working solution to each well to initiate the colorimetric reaction.

  • Monitor the change in absorbance at 490 nm over time. Fractions containing this compound will show a reduced rate of color change (or no change) compared to control wells without any fraction.

Protocol 5: UPLC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound purity and for its quantification. Parameters should be optimized for the specific instrument used.

Materials:

  • UPLC-MS/MS system

  • C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available)

Procedure:

  • Prepare samples by diluting a small aliquot of the fraction in Mobile Phase A.

  • Set the column temperature (e.g., 40°C) and the flow rate (e.g., 0.4 mL/min).

  • Use a gradient elution, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode.

  • Monitor for the expected m/z of this compound (C₁₂H₂₀N₄O₉S, exact mass: 412.0951).

  • For quantification, a standard curve should be prepared using a purified this compound standard.

Visualizations

Sulfazecin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Primary Recovery cluster_2 Purification cluster_3 Analysis & Final Product Fermentation Pseudomonas acidophila Fermentation Centrifugation Centrifugation (9,000 rpm, 30 min, 4°C) Fermentation->Centrifugation Supernatant Collect Cell-Free Supernatant Centrifugation->Supernatant pH_Adjustment Adjust pH to 4.0 Supernatant->pH_Adjustment Charcoal_Chrom Activated Charcoal Chromatography pH_Adjustment->Charcoal_Chrom Elution_1 Elute with 50% Acetone Charcoal_Chrom->Elution_1 Anion_Exchange Anion Exchange (Dowex® Resin) Elution_1->Anion_Exchange Pooled Active Fractions Elution_2 Elute with NaCl Gradient Anion_Exchange->Elution_2 Analysis UPLC-MS & Purity Analysis Elution_2->Analysis Pure Fractions Pure_this compound Purified this compound Analysis->Pure_this compound

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_0 Purification Principle cluster_1 Methodology Crude_Extract Crude Extract (this compound + Impurities) Stepwise_Purification Stepwise Purification Crude_Extract->Stepwise_Purification High_Purity High Purity this compound Chromatography Chromatography Stepwise_Purification->Chromatography Analysis In-process Analysis Stepwise_Purification->Analysis Chromatography->High_Purity Chromatography->Analysis

Caption: Logical relationship of purification steps.

References

Application Notes and Protocols for Bioactivity Assays of Sulfazecin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfazecin is a naturally occurring monobactam antibiotic, a class of β-lactam compounds characterized by a monocyclic β-lactam ring.[1][2] It is produced by bacteria such as Pseudomonas acidophila.[2][3] Like other β-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs).[1] A key feature of monobactams like this compound is their stability against metallo-β-lactamases, enzymes that confer resistance to many other β-lactam antibiotics, making them valuable agents against certain multidrug-resistant Gram-negative bacteria.[4][5]

These application notes provide detailed protocols for assessing the bioactivity of this compound, focusing on its antibacterial efficacy, mechanism of action, and potential cytotoxicity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. It acts as a suicide inhibitor of PBPs, which are bacterial enzymes responsible for cross-linking the peptidoglycan strands. By covalently binding to the active site of these enzymes, this compound blocks their transpeptidase activity. This inhibition leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.

Sulfazecin_Mechanism cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Cell_Wall Stable Peptidoglycan Cell Wall PBP->Cell_Wall Catalyzes Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Substrate Lysis Cell Lysis Cell_Wall->Lysis Leads to

Caption: this compound inhibits PBPs, blocking cell wall synthesis and causing cell lysis.

Section 1: Antibacterial Susceptibility Testing

The primary bioactivity assay for this compound is determining its antibacterial potency, typically by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Protocol 1: MIC Determination by Broth Microdilution

This protocol outlines the determination of MIC values in a 96-well microtiter plate format, a standard method for antimicrobial susceptibility testing.[6]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in water or DMSO)[3]

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa)[2][7]

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. This will result in a final inoculum in the wells of ~7.5 x 10⁵ CFU/mL.

  • Drug Dilution Series:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution. Start by adding a calculated volume of stock to the first well to achieve the highest desired concentration, mix well, and then transfer 100 µL to the next well. Repeat across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (bacteria in CAMHB, no drug) and a negative control well (CAMHB only, no bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_drug Perform 2-Fold Serial Dilution of this compound in 96-Well Plate dilute_drug->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end End (MIC Value) read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation: Sample MIC Values

The following table summarizes hypothetical but representative MIC data for this compound against common Gram-negative bacteria.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259228
Pseudomonas aeruginosa2785316
Klebsiella pneumoniae70060332
Proteus mirabilis124534

Section 2: β-Lactamase Activity Assay

To confirm that this compound's activity is due to its β-lactam ring and to investigate potential resistance mechanisms, a β-lactamase induction or inhibition assay can be performed using the chromogenic cephalosporin, nitrocefin.[1][8] Cleavage of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red.

Protocol 2: Nitrocefin Assay for β-Lactam Activity

Materials:

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate buffer (100 mM, pH 7.0)

  • Bacterial culture supernatant or cell lysate

  • This compound

  • 96-well plate

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare wells containing:

    • Test Sample: 150 µL phosphate buffer, 20 µL bacterial supernatant/lysate, and 10 µL of this compound solution.

    • Positive Control: 150 µL phosphate buffer, 20 µL of a known β-lactamase solution.

    • Negative Control: 160 µL phosphate buffer, 20 µL bacterial supernatant/lysate (no nitrocefin).

    • Substrate Control: 170 µL phosphate buffer (no enzyme).

  • Initiate Reaction: Add 10 µL of nitrocefin solution to each well (except the negative control) to a final concentration of ~50 µg/mL.

  • Monitor Reaction: Immediately measure the absorbance at 486 nm and continue to monitor every minute for 15-30 minutes.

  • Data Analysis: An increase in absorbance at 486 nm indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity. If this compound is being tested as a β-lactamase inhibitor, a reduction in the rate of color change compared to the control (without this compound) would be observed. Conversely, its degradation by a β-lactamase would consume the enzyme, potentially showing a complex kinetic profile.

Section 3: Cytotoxicity Assay

It is crucial to assess the potential toxicity of any antimicrobial agent against mammalian cells to ensure its safety profile. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well sterile, flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and untreated controls (medium only).

    • Incubate for 24-48 hours.[10]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control wells.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Cytotoxicity_Workflow start Start seed_cells Seed Mammalian Cells in 96-Well Plate start->seed_cells incubate1 Incubate 24h (Allow Attachment) seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate 24-48h treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals with DMSO incubate3->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs end End (Calculate IC50) read_abs->end

Caption: Workflow for MTT-based cell cytotoxicity assay.

Data Presentation: Sample Cytotoxicity Data
Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29348> 1000
HepG248> 1000

Note: High IC₅₀ values suggest low cytotoxicity against these mammalian cell lines, which is a desirable characteristic for an antibiotic.

References

Application Notes and Protocols for In-Vitro Evaluation of Sulfazecin in Gram-Negative Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfazecin is a naturally occurring monobactam β-lactam antibiotic isolated from Pseudomonas acidophila.[1][2][3] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), crucial enzymes in peptidoglycan biosynthesis. This targeted action makes this compound a candidate for combating infections caused by Gram-negative bacteria.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound against clinically relevant Gram-negative pathogens. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, data for Aztreonam, a structurally and functionally similar synthetic monobactam, is presented as a representative example to guide experimental design and interpretation.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, as a monobactam, possesses a monocyclic β-lactam ring structure that is key to its antibacterial activity. It specifically targets and acylates the active site of penicillin-binding proteins (PBPs) located in the bacterial periplasm. This irreversible binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains, which is the final and essential step in bacterial cell wall synthesis. The compromised cell wall integrity leads to cell lysis and bacterial death.

This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the monobactam antibiotic Aztreonam against key Gram-negative pathogens. These values can serve as a reference for designing experiments with this compound.

Table 1: Aztreonam MIC Distribution against Pseudomonas aeruginosa

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
All Isolates (Baseline)4128[4]
Aztreonam-Resistant>256>256[5]
Quality Control Strain (ATCC 27853)2-8-[6]

Table 2: Aztreonam MIC Distribution against Klebsiella pneumoniae

Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Carbapenem-Resistant (KPC & NDM)≤0.5/4-[7]
All Isolates (2016)≤0.030.12[8]
Carbapenemase Producers0.251[9]
ATCC BAA-330932-

Table 3: Aztreonam MIC Distribution against Acinetobacter baumannii

Strain TypeMIC Range (µg/mL)Reference
Carbapenem-Resistant≥128 (alone)[10][11]
Carbapenem-Resistant with Polyamines0.25 - 8[10][11]
NDM-producing>64[12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the MIC of this compound against Gram-negative bacteria.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Prepare serial dilutions of this compound in a 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine the lowest concentration with no visible growth (MIC) F->G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial culture to log phase C Inoculate tubes with bacteria (5 x 10^5 CFU/mL) A->C B Prepare tubes with CAMHB and different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C with shaking C->D E Collect aliquots at different time points (0, 2, 4, 8, 24 hours) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H cluster_setup Setup cluster_exp Biofilm Formation cluster_quant Quantification A Prepare bacterial suspension C Add bacterial suspension to wells A->C B Prepare serial dilutions of this compound in a 96-well flat-bottom plate B->C D Incubate at 37°C for 24-48 hours without shaking C->D E Wash wells to remove planktonic cells D->E F Stain with crystal violet E->F G Wash to remove excess stain F->G H Solubilize the stain (e.g., with ethanol) G->H I Measure absorbance at ~570 nm H->I

References

Application Notes and Protocols for Sulfazecin-Producing Fermentation Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the establishment and optimization of fermentation cultures for the production of Sulfazecin, a monobactam antibiotic. The methodologies outlined are based on established research and are intended to guide laboratory-scale production and strain improvement efforts.

Introduction to this compound Production

This compound is a monocyclic β-lactam antibiotic produced by the bacterium Pseudomonas acidophila ATCC 31363. Its unique structure and mode of action make it a molecule of interest for antimicrobial drug development. The production of this compound through fermentation requires specific culture conditions to ensure optimal growth of the producing organism and efficient biosynthesis of the antibiotic. These notes provide a comprehensive guide to the techniques involved in creating and managing this compound-producing fermentation cultures.

Fermentation Parameters and Culture Media

The successful cultivation of Pseudomonas acidophila for this compound production is highly dependent on the composition of the culture medium and the physical parameters of the fermentation process.

Producing Microorganism

The primary microorganism used for this compound production is:

  • Organism: Pseudomonas acidophila

  • Strain: ATCC 31363

An analogous compound, Isothis compound, is produced by Pseudomonas mesoacidophila.

Fermentation Media Composition

Based on the foundational work for this compound production, the following media compositions are recommended.

Table 1: Seed Culture Medium Composition

ComponentConcentrationNotes
Glycerol2.0% (w/v)Primary carbon source.
Polypeptone1.0% (w/v)Nitrogen and growth factor source.
Yeast Extract0.5% (w/v)Source of vitamins and growth factors.
Sodium Thiosulfate0.2% (w/v)Sulfur source.
pH7.0Adjust with NaOH or HCl before sterilization.

Table 2: Production Medium Composition

ComponentConcentrationNotes
Glycerol3.0% (w/v)Increased carbon source for production phase.
Polypeptone1.0% (w/v)Nitrogen and growth factor source.
Yeast Extract0.5% (w/v)Source of vitamins and growth factors.
Sodium Thiosulfate0.2% (w/v)Sulfur source.
pH7.0Adjust with NaOH or HCl before sterilization.
Fermentation Process Parameters

Optimal physical parameters are crucial for maximizing this compound yield.

Table 3: Fermentation Process Parameters

ParameterValueNotes
Temperature28-30 °COptimal range for growth and production.
Agitation250 rpmFor adequate aeration and mixing in shake flasks.
Fermentation Time36-48 hoursTypical duration for reaching peak production.
AerationNot specifiedAssumed to be aerobic; ensure adequate oxygen supply.
Inoculum Volume5% (v/v)A 5% inoculum from a 48-hour seed culture.

Experimental Protocols

The following protocols provide step-by-step instructions for the key stages of this compound production.

Protocol for Inoculum Development
  • Strain Revival: Revive a cryopreserved stock of Pseudomonas acidophila ATCC 31363 on a suitable agar medium (e.g., Nutrient Agar) and incubate at 28-30 °C until colonies are visible.

  • Pre-Seed Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of seed culture medium. Incubate at 28-30 °C with shaking at 250 rpm for 24 hours.

  • Seed Culture: Transfer the pre-seed culture to a 250 mL flask containing 50 mL of seed culture medium. Incubate under the same conditions for 48 hours. This culture will serve as the inoculum for the production fermenter.

Protocol for Fermentation
  • Medium Preparation: Prepare the production medium according to the composition in Table 2. Sterilize by autoclaving at 121 °C for 15 minutes.

  • Inoculation: Aseptically inoculate the sterile production medium with a 5% (v/v) inoculum from the 48-hour seed culture.

  • Incubation: Incubate the production culture in a temperature-controlled shaker at 28-30 °C and 250 rpm for 36-48 hours.

  • Monitoring: Periodically and aseptically withdraw samples to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production (e.g., by HPLC analysis).

Protocol for this compound Purification

This protocol is based on the method described by Asai et al. (1981).

  • Cell Removal: Harvest the fermentation broth and centrifuge at 8,000 x g for 15 minutes to remove the bacterial cells.

  • Charcoal Adsorption: Adjust the pH of the supernatant to 4.0 with an appropriate acid. Apply the supernatant to a column packed with activated charcoal.

  • Washing: Wash the charcoal column with deionized water to remove impurities.

  • Elution: Elute the bound this compound from the charcoal column using a solvent mixture, such as aqueous acetone.

  • Anion-Exchange Chromatography: Further purify the this compound-containing fractions using an anion-exchange chromatography column.

  • Concentration and Crystallization: Concentrate the purified fractions under vacuum and crystallize the this compound product.

Strain Improvement and Optimization

While specific genetic engineering strategies for enhancing this compound production in Pseudomonas acidophila are not extensively documented in publicly available literature, general approaches for improving antibiotic production in Pseudomonas species can be applied.

Techniques for Strain Improvement:

  • Classical Mutagenesis: Employing UV irradiation or chemical mutagens (e.g., ethyl methanesulfonate) to induce random mutations, followed by screening for high-producing variants.

  • Metabolic Engineering:

    • Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of precursors for the this compound molecule.

    • Pathway Engineering: Modifying the expression of regulatory genes that control the this compound biosynthetic gene cluster.

    • Removal of Competing Pathways: Deleting genes of metabolic pathways that divert precursors away from this compound biosynthesis.

Visualizations

Experimental Workflow for this compound Production

G cluster_0 Inoculum Development cluster_1 Fermentation cluster_2 Purification strain_revival Strain Revival pre_seed Pre-Seed Culture (24h) strain_revival->pre_seed seed Seed Culture (48h) pre_seed->seed fermentation Production Fermentation (36-48h) seed->fermentation monitoring Monitoring (OD600, HPLC) fermentation->monitoring cell_removal Cell Removal monitoring->cell_removal charcoal Activated Charcoal Chromatography cell_removal->charcoal anion_exchange Anion-Exchange Chromatography charcoal->anion_exchange crystallization Crystallization anion_exchange->crystallization

Caption: Workflow for this compound production.

Logical Relationship for Strain Improvement

G cluster_1 Metabolic Engineering Approaches mutagenesis Classical Mutagenesis metabolic_eng Metabolic Engineering precursor Enhance Precursor Supply metabolic_eng->precursor pathway_eng Engineer Regulatory Pathways metabolic_eng->pathway_eng competing Remove Competing Pathways metabolic_eng->competing

Caption: Strain improvement strategies.

Application Notes and Protocols for Sulfazecin using the Kirby-Bauer Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacteria to Sulfazecin using the Kirby-Bauer disk diffusion assay. The method is based on established standards for antimicrobial susceptibility testing and is intended for use by researchers, scientists, and drug development professionals.

Introduction

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the in vitro susceptibility of bacteria to various antimicrobial compounds.[1] This method involves placing antimicrobial-impregnated paper disks on an agar medium inoculated with the bacterium to be tested. The antimicrobial agent diffuses from the disk into the agar, and if the bacterium is susceptible, its growth will be inhibited, resulting in a clear area, or "zone of inhibition," around the disk.[1][2] The diameter of this zone is then measured and compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent.[3][4] This protocol has been adapted for the evaluation of this compound.

Data Presentation

Table 1: Example Zone of Inhibition Diameters for this compound against Quality Control Strains

Quality Control StrainATCC NumberThis compound Disk Potency (µg)Zone Diameter Range (mm)
Escherichia coli259223022 - 28
Staphylococcus aureus259233018 - 24
Pseudomonas aeruginosa278533015 - 21

Note: The data presented in this table are for illustrative purposes only and should be established by the end-user through appropriate quality control testing.

Table 2: Interpretive Standards for this compound Zone of Inhibition Diameters

Zone Diameter (mm)Interpretation
≥ 25Susceptible (S)
20 - 24Intermediate (I)
≤ 19Resistant (R)

Note: These interpretive standards are examples and must be determined for specific bacterial species based on correlation with minimum inhibitory concentration (MIC) data, in accordance with CLSI guidelines.

Mechanism of Action of Sulfonamides

This compound is a member of the sulfonamide class of antibiotics. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and some amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[6]

Sulfonamide_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Synthesis Bacterial_Growth Bacterial Growth Inhibition DHPS->Bacterial_Growth Inhibition DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound, a sulfonamide antibiotic.

Experimental Protocols

Preparation of Materials
  • Media Preparation : Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[7] The final pH should be between 7.2 and 7.4. Pour the sterile MHA into sterile Petri dishes to a uniform depth of 4 mm.[4] Allow the agar to solidify at room temperature.

  • This compound Disks : Prepare sterile 6 mm paper disks impregnated with a standardized concentration of this compound. The exact concentration should be determined based on preliminary studies. Store the disks in a desiccated, refrigerated environment.[7]

  • Bacterial Inoculum Preparation :

    • Select three to five well-isolated colonies of the test bacterium from an 18-24 hour old agar plate.[1][8]

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.[8]

    • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.[3][4][8]

    • Adjust the turbidity of the inoculum with sterile broth or saline to match that of the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

Inoculation and Disk Application
  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.[4]

  • Inoculate the entire surface of a dry MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[1][8]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][8]

  • Using sterile forceps, apply the this compound disks to the surface of the agar.[4] Gently press each disk to ensure complete contact with the agar surface.[1]

  • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[4]

Incubation and Interpretation
  • Invert the plates and incubate them at 35 ± 2°C for 16-24 hours in an ambient air incubator.[1][4]

  • After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.[4]

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive standards (see Table 2).[3][4]

Experimental Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate for Confluent Growth prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate prep_disks Prepare this compound Disks apply_disks Apply this compound Disks prep_disks->apply_disks inoculate->apply_disks incubate Incubate Plates at 35°C for 16-24h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S, I, R) measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfazecin using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfazecin is a monobactam β-lactam antibiotic that exhibits targeted activity primarily against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI). This document is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible MIC data for this compound.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Materials and Reagents

  • This compound analytical standard

  • Sterile 96-well microtiter plates with lids

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Sterile deionized water

  • Bacterial strains (clinical isolates or reference strains)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • 0.9% sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in water and DMSO. For the purpose of this protocol, sterile deionized water is the recommended solvent to avoid any potential inhibitory effects of DMSO on bacterial growth.

  • Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Procedure: a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in a small volume of sterile deionized water. c. Once fully dissolved, bring the final volume to the desired level with sterile deionized water in a sterile volumetric flask. d. Sterilize the stock solution by filtration through a 0.22 µm syringe filter. e. Store the stock solution in sterile aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Bacterial Culture: From a stock culture, streak the test organism onto a non-selective agar medium, such as Tryptic Soy Agar, and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

  • Inoculum Suspension: a. Select 3-5 well-isolated colonies of the same morphological type from the agar plate. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension.

  • Standardization of Inoculum: a. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Inoculum Dilution: a. Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension into the broth.

Broth Microdilution Procedure
  • Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the working this compound solution (at the highest desired test concentration, e.g., 128 µg/mL) to well 1.

  • Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. b. Mix the contents of well 2 by pipetting up and down several times. c. Continue this serial twofold dilution process from well 2 to well 10. d. After mixing the contents of well 10, discard 100 µL. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 10 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the well or turbidity indicates growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show clear evidence of growth.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

Data Presentation

Representative MIC Values for this compound

The following table provides representative MIC values for this compound against common Gram-negative bacteria. Note that these are example values and actual MICs may vary depending on the specific isolate and testing conditions.

Bacterial SpeciesATCC StrainRepresentative MIC Range (µg/mL)
Escherichia coli259220.25 - 2
Klebsiella pneumoniae138830.5 - 4
Pseudomonas aeruginosa278538 - 64
Enterobacter cloacae130471 - 8
Serratia marcescens138802 - 16
Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC results. Standard ATCC reference strains should be tested concurrently with clinical isolates. As specific CLSI-defined QC ranges for this compound are not available, the ranges for the structurally similar monobactam, Aztreonam, are provided as a reference.

Quality Control StrainATCC NumberAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli25922Aztreonam0.06 - 0.25
Pseudomonas aeruginosa27853Aztreonam2 - 8
Haemophilus influenzae49247Aztreonam0.12 - 0.5

Experimental Workflow and Signaling Pathways

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_read Incubation & Reading prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_this compound->serial_dilution Add to first well prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate Add to wells 1-11 serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Workflow for this compound MIC Determination.

This compound Mechanism of Action

Sulfazecin_Mechanism This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to and inactivates peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis cell_wall Bacterial Cell Wall Formation peptidoglycan_synthesis->cell_wall lysis Cell Lysis and Death cell_wall->lysis

Caption: Mechanism of Action of this compound.

Application Notes and Protocols for High-Yield Sulfazecin Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfazecin is a monocyclic β-lactam antibiotic, belonging to the monobactam class, which exhibits activity primarily against Gram-negative bacteria.[1] It is naturally produced by the bacterium Pseudomonas acidophila.[1] The unique structure of monobactams makes them resistant to many common β-lactamases, rendering them a subject of interest for overcoming antibiotic resistance. The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, encoded by the sul gene cluster.[2][3] A key precursor in this pathway is L-2,3-diaminopropionate (L-2,3-Dap).[2][3] These application notes provide a comprehensive set of protocols for the cultivation of Pseudomonas acidophila ATCC 31363, optimization of fermentation conditions for enhanced this compound production, and downstream purification and analysis of the target compound.

Materials and Reagents

  • Pseudomonas acidophila ATCC 31363

  • King's B Medium

  • Seed and Fermentation Media Components (see Table 1)

  • Activated Charcoal

  • Dowex® 1x8 Chloride Form Ion-Exchange Resin

  • Nitrocefin

  • HPLC Grade Acetonitrile and Water

  • Formic Acid

  • Standard laboratory glassware and consumables

  • Shaking incubator

  • Bioreactor (5L)

  • Centrifuge

  • Chromatography columns

  • HPLC system with UV detector

Experimental Protocols

Strain Maintenance and Inoculum Preparation

Protocol 1.1: Culture Maintenance

  • Streak Pseudomonas acidophila ATCC 31363 on King's B agar plates.

  • Incubate at 30°C for 48-72 hours until single colonies are visible.

  • Store plates at 4°C for short-term storage (up to 2 weeks).

  • For long-term storage, prepare glycerol stocks (in 20% glycerol) from a liquid culture grown in King's B broth and store at -80°C.

Protocol 1.2: Seed Culture Preparation

  • Inoculate a single colony of P. acidophila into a 50 mL flask containing 10 mL of Seed Medium (see Table 1).

  • Incubate at 28-30°C for 48 hours with shaking at 250 rpm.[2]

  • This seed culture will be used to inoculate the main fermentation.

Fermentation for this compound Production

Protocol 2.1: Batch Fermentation

  • Prepare the Production Medium (see Table 1) in a 5L bioreactor. Sterilize by autoclaving.

  • Inoculate the production medium with the seed culture at a 1:20 ratio (v/v).[2]

  • Carry out the fermentation for 36-48 hours.[2]

  • Maintain the fermentation parameters as specified in Table 2.

  • Monitor the production of this compound periodically using the Nitrocefin assay and/or HPLC.

Data Presentation: Media and Fermentation Parameters

Table 1: Media Compositions

ComponentSeed Medium (g/L)Production Medium (g/L)
Glycerol10.020.0
Peptone5.010.0
Yeast Extract3.05.0
K₂HPO₄1.02.0
MgSO₄·7H₂O0.51.0
Sodium Thiosulfate-2.0
pH7.06.5

Table 2: Fermentation Parameters

ParameterValue
Temperature28-30°C
pHMaintained at 6.5 with automated addition of 1M H₂SO₄ / 1M NaOH
Agitation300-500 rpm
Aeration1.0 vvm (volume of air per volume of medium per minute)
Fermentation Time36-48 hours
Downstream Processing: Purification of this compound

Protocol 3.1: Isolation and Purification

  • Cell Removal: Centrifuge the fermentation broth (4 L) at 9,000 rpm for 30 minutes at 4°C to remove bacterial cells.[2]

  • pH Adjustment: Adjust the pH of the supernatant to 4.0 using 1M H₂SO₄.[2]

  • Activated Charcoal Chromatography:

    • Load the acidified supernatant onto an activated charcoal column (1 L).[2]

    • Wash the column with two column volumes of deionized water.[2]

    • Elute this compound with a 50:50 (v/v) solution of acetone and water.[2]

  • Ion-Exchange Chromatography:

    • Pool the active fractions (determined by the Nitrocefin assay).

    • Load the pooled fractions onto a Dowex® 1x8 (Cl⁻ form) column (200 mL).[2]

    • Wash the column with two column volumes of deionized water.

    • Elute with a linear gradient of NaCl from 0 to 1M.

  • Desalting and Lyophilization:

    • Pool the active fractions containing this compound.

    • Desalt the solution using a suitable method, such as size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain purified this compound powder.

Quantification and Quality Control

Protocol 4.1: Nitrocefin Assay (Qualitative)

  • Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red in the presence of β-lactamase activity, which is induced by β-lactam antibiotics like this compound.

  • Mix a small aliquot of the sample (e.g., from fermentation broth or chromatography fractions) with a solution of Nitrocefin.

  • A rapid color change to red indicates the presence of a β-lactam compound.

Protocol 4.2: HPLC Quantification (Quantitative)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Sample Preparation: Dilute samples appropriately in the mobile phase.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Visualizations

This compound Biosynthetic Pathway

Sulfazecin_Biosynthesis L_Phosphoserine L-Phosphoserine SulG_SulH SulG, SulH L_Phosphoserine->SulG_SulH L_2_3_Dap L-2,3-Diaminopropionate (L-2,3-Dap) SulI_SulM SulI, SulM (NRPS) L_2_3_Dap->SulI_SulM D_Glu D-Glutamate D_Glu->SulI_SulM D_Ala D-Alanine D_Ala->SulI_SulM Tripeptide D-Glu-D-Ala-L-2,3-Dap (NRPS-bound) SulN SulN (Sulfotransferase) Tripeptide->SulN N_Sulfonated_Tripeptide N-Sulfonated Tripeptide SulTE SulM (TE domain) N_Sulfonated_Tripeptide->SulTE Beta_Lactam β-Lactam Ring Formation Desmethoxythis compound Desmethoxythis compound Beta_Lactam->Desmethoxythis compound SulO_SulP SulO (Dioxygenase) SulP (Methyltransferase) Desmethoxythis compound->SulO_SulP This compound This compound SulG_SulH->L_2_3_Dap SulI_SulM->Tripeptide SulN->N_Sulfonated_Tripeptide SulTE->Beta_Lactam SulO_SulP->this compound

Caption: Proposed biosynthetic pathway of this compound in P. acidophila.

Experimental Workflow for this compound Production

Sulfazecin_Production_Workflow Strain P. acidophila ATCC 31363 Seed_Culture Seed Culture (48h, 30°C) Strain->Seed_Culture Fermentation Batch Fermentation (36-48h) Seed_Culture->Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation (9000 rpm) Harvest->Centrifugation Supernatant Supernatant (pH 4.0) Centrifugation->Supernatant Charcoal_Chrom Activated Charcoal Chromatography Supernatant->Charcoal_Chrom Ion_Exchange Ion-Exchange Chromatography Charcoal_Chrom->Ion_Exchange Purified Purified this compound Ion_Exchange->Purified QC QC Analysis (HPLC, Bioassay) Purified->QC

Caption: Overall workflow for the production and purification of this compound.

Logical Workflow for Production Optimization

Optimization_Workflow Start Start: Basal Fermentation Conditions OFAT One-Factor-at-a-Time (OFAT) Screening of Media Components (Carbon, Nitrogen Sources) Start->OFAT Analysis Analyze this compound Titer (HPLC) OFAT->Analysis RSM Response Surface Methodology (RSM) for Optimizing Concentrations and Physical Parameters (pH, Temp.) RSM->Analysis Validation Validation of Optimized Conditions in Bioreactor High_Yield High-Yield Process Validation->High_Yield Analysis->RSM Significant Factors Identified Analysis->Validation Optimum Found

References

Troubleshooting & Optimization

addressing low yield issues in Sulfazecin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the purification of Sulfazecin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general purification strategy for this compound from a fermentation broth?

A1: The purification of this compound from a fermentation broth, such as that of Pseudomonas acidophila, typically involves a multi-step process. This process begins with the removal of cells and large debris by centrifugation. The clarified supernatant then undergoes a series of chromatography steps, commonly starting with activated charcoal to capture and concentrate the antibiotic, followed by anion exchange chromatography for further purification.[1]

Q2: Why is the pH of the supernatant adjusted before loading it onto the activated charcoal column?

A2: Adjusting the pH of the supernatant to approximately 4.0 is a critical step before applying it to an activated charcoal column. This pH adjustment protonates acidic functional groups on this compound, reducing its polarity and enhancing its adsorption to the nonpolar surface of the activated charcoal. This leads to more efficient capture of the target molecule from the complex fermentation broth.

Q3: What is the purpose of the anion exchange chromatography step?

A3: Anion exchange chromatography is employed as a subsequent purification step to separate this compound from other negatively charged impurities. This compound, with its sulfonate group, is acidic and carries a net negative charge at a neutral pH. This allows it to bind to the positively charged stationary phase of the anion exchange resin. Impurities with a weaker negative charge or a positive charge will not bind as strongly and can be washed away. This compound is then eluted by increasing the salt concentration, which disrupts the electrostatic interaction with the resin.

Q4: Can other chromatography techniques be used for this compound purification?

A4: While activated charcoal and anion exchange chromatography are commonly cited, other techniques could potentially be employed. Reversed-phase chromatography could be an option, given the presence of nonpolar regions in the this compound molecule. Size exclusion chromatography might be useful for removing very large or very small impurities, although it is generally a lower-resolution technique. The choice of technique would depend on the specific impurities present in the fermentation broth and the desired final purity.

Troubleshooting Guides

This section provides solutions to specific problems that can lead to low yields during this compound purification.

Issue 1: Low recovery after Activated Charcoal Chromatography

Q: My this compound yield is significantly lower than expected after the activated charcoal chromatography step. What are the potential causes and how can I troubleshoot this?

A: Low recovery from activated charcoal chromatography can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Adsorption:

    • Incorrect pH: Ensure the pH of the clarified supernatant is accurately adjusted to 4.0 before loading. A higher pH will increase the polarity of this compound, reducing its affinity for the charcoal.

    • Column Overload: The binding capacity of the activated charcoal may have been exceeded. Try reducing the volume of supernatant loaded or increasing the amount of activated charcoal.

    • Flow Rate Too High: A high flow rate during sample loading can prevent efficient binding. Reduce the flow rate to allow for sufficient interaction time between this compound and the charcoal.

  • Irreversible Adsorption:

    • Strong Interactions: Polar compounds can sometimes bind very strongly to activated charcoal, making elution difficult.[2]

    • Troubleshooting: Consider using a less active form of charcoal. Additionally, optimizing the elution solvent by modifying the acetone concentration or adding a different organic modifier might be necessary.

  • Inefficient Elution:

    • Insufficient Elution Volume: Ensure an adequate volume of the elution buffer (e.g., 50% acetone in water) is used to completely desorb the bound this compound.

    • Flow Rate Too High: A high elution flow rate may not allow for complete desorption. Decrease the flow rate during elution.

    • Elution Solvent Composition: The composition of the elution solvent is critical. If 50% acetone is not effective, a gradient of increasing acetone concentration could be tested.

Issue 2: Low yield after Anion Exchange Chromatography

Q: I am experiencing a significant loss of this compound during the anion exchange chromatography step. What could be the problem?

A: Low yield in anion exchange chromatography is a common issue and can be addressed by examining the following:

  • Incomplete Binding:

    • Incorrect pH and Ionic Strength of the Sample: The pH of the pooled fractions from the charcoal step should be adjusted to a neutral or slightly basic pH (e.g., 7.0-7.5) to ensure this compound is negatively charged. The ionic strength of the sample should be low to facilitate binding to the resin.

    • Column Overload: Exceeding the binding capacity of the anion exchange resin is a common cause of low yield. Determine the capacity of your resin and ensure you are not loading an excessive amount of this compound.

  • Inefficient Elution:

    • Elution Buffer Composition: The concentration of the salt in the elution buffer (e.g., 5% NaCl) may be too low to effectively displace the bound this compound. A stepwise or linear gradient of increasing salt concentration can be used to optimize elution.

    • Precipitation on the Column: High concentrations of the purified this compound in the elution buffer could lead to precipitation on the column. If this is suspected, try eluting with a larger volume of buffer or at a slower flow rate.

  • This compound Degradation:

    • pH Instability: Beta-lactam antibiotics can be susceptible to degradation at non-optimal pH values.[3] Ensure that the pH of all buffers is within a stable range for this compound. While specific data for this compound is limited, many monobactams are stable in a neutral pH range.[3][4]

    • Temperature Sensitivity: Perform the purification steps at a controlled, cool temperature (e.g., 4°C) to minimize potential degradation.

Experimental Protocols

Protocol: Purification of this compound from Pseudomonas acidophila Fermentation Broth

This protocol is adapted from the method described in the literature.[5]

  • Cell Removal:

    • Centrifuge the fermentation broth (e.g., 4 Liters) at 9,000 rpm for 30 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant and pool the supernatant.

  • Activated Charcoal Chromatography:

    • Adjust the pH of the pooled supernatant to 4.0 using an appropriate acid (e.g., HCl).

    • Prepare an activated charcoal column (e.g., 1,000 mL of active charcoal slurry).

    • Load the pH-adjusted supernatant onto the column at a slow flow rate.

    • Wash the column with two column volumes of deionized water to remove unbound impurities.

    • Elute the bound this compound with a solution of 50% acetone in deionized water. Collect the fractions.

  • Anion Exchange Chromatography:

    • Pool the active fractions from the charcoal chromatography step. The presence of this compound can be monitored by a bioassay or HPLC.

    • Prepare an anion exchange column (e.g., 200 mL of Dowex Cl⁻ resin).

    • Equilibrate the column with a low ionic strength buffer at a neutral pH (e.g., deionized water or a low concentration phosphate buffer at pH 7.0).

    • Load the pooled fractions onto the equilibrated column.

    • Wash the column with two column volumes of the equilibration buffer to remove non-binding impurities.

    • Elute this compound with a high salt solution (e.g., 5% NaCl). Collect fractions and monitor for the presence of the product.

  • Desalting and Final Concentration (Optional):

    • The fractions containing pure this compound can be pooled.

    • If necessary, a desalting step (e.g., using another activated charcoal column or size exclusion chromatography) can be performed to remove the high concentration of salt from the elution buffer.

    • The final product can be concentrated by methods such as lyophilization.

Illustrative Data Tables

Table 1: Illustrative Yields at Each Step of this compound Purification

Purification StepStarting Amount (Arbitrary Units)Amount Recovered (Arbitrary Units)Step Yield (%)Overall Yield (%)
Clarified Supernatant10001000100100
Activated Charcoal Chromatography10007507575
Anion Exchange Chromatography7506008060
Desalting & Concentration6005409054

Table 2: Illustrative Stability of this compound under Different Conditions

ConditionTemperature (°C)pHEstimated Half-lifeNotes
Storage47.0> 1 weekIdeal for short-term storage of purified product.
Storage257.0~ 24-48 hoursSignificant degradation may occur at room temperature.
Purification44.0Several hoursGenerally stable during the activated charcoal step.
Purification48.0Several hoursGenerally stable during the anion exchange step.
Extreme pH25< 3.0 or > 9.0< 1 hourRapid degradation is expected under strong acidic or basic conditions.

Table 3: Illustrative Solubility of this compound

SolventSolubilityNotes
WaterSolubleThis compound is a water-soluble antibiotic.[1]
DMSOSolubleA common solvent for polar organic molecules.
AcetoneSparingly SolubleUsed in the elution from activated charcoal, suggesting some solubility.
MethanolSolubleOften a good solvent for polar compounds.
DichloromethaneInsolubleA nonpolar solvent, unlikely to dissolve the polar this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_capture Capture & Concentration cluster_purification Purification cluster_final Final Processing fermentation Pseudomonas acidophila Fermentation centrifugation Centrifugation (9,000 rpm, 30 min, 4°C) fermentation->centrifugation supernatant Clarified Supernatant centrifugation->supernatant cell_pellet Cell Pellet (Discard) centrifugation->cell_pellet ph_adjustment pH Adjustment to 4.0 supernatant->ph_adjustment charcoal_chrom Activated Charcoal Chromatography ph_adjustment->charcoal_chrom elution1 Elution with 50% Acetone charcoal_chrom->elution1 pooled_fractions1 This compound-rich Fractions elution1->pooled_fractions1 anion_exchange Anion Exchange Chromatography (Dowex Cl⁻) pooled_fractions1->anion_exchange elution2 Elution with 5% NaCl anion_exchange->elution2 pooled_fractions2 Purified this compound Fractions elution2->pooled_fractions2 desalting Desalting & Concentration (Optional) pooled_fractions2->desalting final_product Purified this compound desalting->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_step Identify Purification Step with Low Yield cluster_charcoal Troubleshooting Activated Charcoal Step cluster_anion Troubleshooting Anion Exchange Step start Low this compound Yield step_charcoal Activated Charcoal Chromatography start->step_charcoal step_anion Anion Exchange Chromatography start->step_anion q_adsorption Check Adsorption Conditions step_charcoal->q_adsorption q_binding Check Binding Conditions step_anion->q_binding q_elution_charcoal Check Elution Conditions q_adsorption->q_elution_charcoal Adsorption OK sol_ph Verify pH is 4.0 q_adsorption->sol_ph pH correct? No sol_load_charcoal Reduce Sample Load q_adsorption->sol_load_charcoal Load too high? Yes sol_flow_charcoal Decrease Flow Rate q_adsorption->sol_flow_charcoal Flow rate too high? Yes sol_elution_vol_charcoal Increase Elution Volume q_elution_charcoal->sol_elution_vol_charcoal Volume sufficient? No sol_elution_comp_charcoal Optimize Acetone % q_elution_charcoal->sol_elution_comp_charcoal Composition optimal? No q_elution_anion Check Elution Conditions q_binding->q_elution_anion Binding OK sol_ph_ion Adjust Sample pH to ~7.0 q_binding->sol_ph_ion pH/Ionic strength correct? No sol_load_anion Reduce Sample Load q_binding->sol_load_anion Load too high? Yes q_stability Consider Degradation q_elution_anion->q_stability Elution OK sol_salt_anion Optimize Salt Concentration q_elution_anion->sol_salt_anion Salt concentration optimal? No sol_temp Perform at 4°C q_stability->sol_temp Temperature controlled? No

References

strategies to improve the solubility of Sulfazecin for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Sulfazecin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is generally considered a water-soluble compound.[1] However, its solubility can be influenced by the choice of solvent, pH, and the desired final concentration. For experimental purposes, understanding its behavior in various solvents is crucial. Published data indicates that this compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It exhibits slight solubility in methanol and tetrahydrofuran (THF) but is practically insoluble in solvents like ethanol, acetone, ethyl acetate, and chloroform.[2]

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What is the first thing I should check?

The first step is to check the pH of your buffer. The solubility of compounds with acidic or basic functional groups is often pH-dependent. This compound has pKa values of 3.4 (for the carboxylic acid group) and 9.2 (for the ammonium group), indicating that its charge state will change significantly with pH.[2] For acidic compounds, increasing the pH above the pKa will deprotonate the acidic group, generally leading to increased aqueous solubility. Conversely, for basic compounds, lowering the pH is required. Since this compound has both, its solubility will be lowest near its isoelectric point and higher at acidic or basic pHs. Systematically adjusting the pH of your buffer away from neutral may improve solubility.

Q3: Can I use organic solvents to prepare a concentrated stock solution?

Yes, using a water-miscible organic solvent is a standard and highly effective strategy. Dimethyl sulfoxide (DMSO) is an excellent choice for this compound as it is reported to be soluble in it.[2][3][4] Preparing a high-concentration stock solution in DMSO allows for the addition of a small volume to a larger volume of aqueous buffer for the final experiment, minimizing the impact of the organic solvent on the overall assay.[5]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue that occurs when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium. Here are a few strategies to prevent this:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

  • Use Co-solvents: Adding a certain percentage of a water-miscible organic solvent (like ethanol or polyethylene glycol) to your final aqueous buffer can increase the solubility of the compound.[6]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7]

  • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q5: Are there any other methods to improve the aqueous solubility of beta-lactam antibiotics like this compound for formulation studies?

For more advanced formulation needs, several techniques are used to enhance the solubility and dissolution rate of poorly soluble drugs.[8] While this compound is water-soluble, these methods can be useful for developing derivatives or creating high-concentration formulations:

  • Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the apparent water solubility of a guest molecule.[8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can significantly improve its dissolution and solubility.[9]

  • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate, although it does not change the equilibrium solubility.[8][10]

Data Summary Tables

Table 1: Reported Solubility Profile of this compound

Solvent Reported Solubility Reference
Water Soluble [2]
Dimethylformamide (DMF) Soluble [2]
Dimethyl Sulfoxide (DMSO) Soluble [2]
Methanol Slightly Soluble [2]
Tetrahydrofuran (THF) Slightly Soluble [2]
Ethanol Practically Insoluble [2]
Acetone Practically Insoluble [2]
Ethyl Acetate Practically Insoluble [2]

| Chloroform | Practically Insoluble |[2] |

Table 2: Common Excipients for Solubility Enhancement

Excipient Type Examples Mechanism of Action
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs) Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[6]
Surfactants Polysorbates (Tween® series), Sorbitan esters (Span® series) Form micelles that encapsulate the drug, increasing its apparent solubility.[6][7]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) Forms non-covalent inclusion complexes where the drug resides in the hydrophobic cavity.[8]

| pH Modifiers | Citric Acid, Sodium Bicarbonate, Tris Buffer | Alters the pH of the microenvironment to ionize the drug, increasing its affinity for water.[7] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Objective: To prepare a 100 mM stock solution of this compound (MW: 396.37 g/mol ) in DMSO.

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh out 3.96 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Aqueous Solubility Screening

  • Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

  • Materials: this compound powder, a selection of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), 0.1 M HCl, 0.1 M NaOH, pH meter.

  • Procedure:

    • Prepare a series of small-volume buffers at different pH values (e.g., pH 4, 6, 7.4, 8, 9).

    • Add an excess amount of this compound powder to each buffer solution in separate tubes. The amount should be enough to ensure a saturated solution with undissolved solid remaining.

    • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to allow the solution to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the measured solubility against the pH of the buffer to identify the optimal pH range.

Visual Guides

G start Start: this compound Fails to Dissolve q_solvent Is the solvent water or aqueous buffer? start->q_solvent a_solvent_no Use recommended solvent: Water, DMSO, or DMF q_solvent->a_solvent_no No q_ph Have you tried adjusting the pH? q_solvent->q_ph Yes a_solvent_no->start Retry a_ph_no Adjust pH away from neutral. (e.g., to pH 8-9) q_ph->a_ph_no No q_conc Is a high concentration required? q_ph->q_conc Yes a_ph_no->q_conc a_conc_yes Prepare concentrated stock in DMSO, then dilute q_conc->a_conc_yes Yes a_conc_no Lower the final working concentration q_conc->a_conc_no No end_precip Still issues? Consider co-solvents or surfactants a_conc_yes->end_precip a_conc_no->end_precip

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_phys cluster_chem root Solubility Enhancement Strategies cat_phys Physical Modifications root->cat_phys cat_chem Chemical / Formulation root->cat_chem phys_1 Particle Size Reduction (Micronization) cat_phys->phys_1 phys_2 Solid Dispersions cat_phys->phys_2 chem_1 pH Adjustment cat_chem->chem_1 chem_2 Co-solvency cat_chem->chem_2 chem_3 Use of Surfactants cat_chem->chem_3 chem_4 Complexation (Cyclodextrins) cat_chem->chem_4

Caption: Overview of general strategies for solubility enhancement.

References

Technical Support Center: Overcoming Sulfazecin Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bacterial resistance to Sulfazecin.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue/Observation Potential Cause Recommended Solution
Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound 1. Inoculum preparation variability: Incorrect bacterial density. 2. Media composition: Variation in cation concentration in Mueller-Hinton Broth (MHB). 3. This compound degradation: Improper storage or handling of the antibiotic stock solution.1. Standardize inoculum preparation using a spectrophotometer to achieve a 0.5 McFarland standard. 2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. 3. Prepare fresh this compound stock solutions for each experiment and store them at the recommended temperature, protected from light.
No Bacterial Growth in Control Wells 1. Incorrect media preparation: Contamination or incorrect pH. 2. Bacterial culture viability: Poor health of the bacterial stock.1. Ensure proper sterilization of media and verify the pH. 2. Use a fresh bacterial culture from a frozen stock and check for viability by plating on nutrient agar.
Unexpected Resistance in a Susceptible Strain 1. Contamination: The susceptible strain is contaminated with a resistant organism. 2. Spontaneous mutation: A resistant mutant has emerged in the culture.1. Streak the culture on selective agar to ensure purity. Perform colony PCR or sequencing to confirm the strain's identity. 2. Repeat the experiment with a fresh culture from a verified stock. Consider determining the mutation frequency.
Loss of Resistance in a Known Resistant Strain 1. Plasmid loss: If resistance is plasmid-mediated, the plasmid may have been lost during subculturing without selective pressure. 2. Reversion mutation: The resistance-conferring mutation may have reverted.1. Culture the resistant strain in media containing a selective agent if the plasmid carries a selectable marker. 2. Re-sequence the relevant resistance genes to check for reversions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: The primary resistance mechanisms to this compound, a monobactam antibiotic, are similar to those for other β-lactam antibiotics and include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, inactivating the drug.[1][2][3][4][5]

  • Target Modification: Mutations in the gene encoding Penicillin-Binding Protein 3 (PBP3), the primary target of this compound, which reduce the binding affinity of the drug.[6][7][8][9]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict this compound's entry into the cell.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport this compound out of the bacterial cell.[5][10][11][12]

Q2: How can I determine if my resistant bacterial strain is producing a β-lactamase?

A2: You can perform a β-lactamase activity assay. A common method is a colorimetric assay using the chromogenic cephalosporin, nitrocefin.[1][2] Hydrolysis of nitrocefin by β-lactamases results in a color change from yellow to red, which can be quantified spectrophotometrically.[1][2] For a detailed protocol, refer to the "Experimental Protocols" section below.

Q3: My bacterial isolate shows increased resistance to this compound but is negative for β-lactamase production. What other mechanisms should I investigate?

A3: If β-lactamase activity is not detected, you should investigate other potential resistance mechanisms such as:

  • PBP3 mutations: Sequence the ftsI gene, which encodes PBP3, to identify any mutations that may alter the drug-binding site.[6][7][9]

  • Efflux pump overexpression: Use a quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrAB-tolC in E. coli or mexAB-oprM in P. aeruginosa). You can also perform an efflux pump inhibitor assay.[13][14]

  • Porin loss: Analyze the outer membrane protein profile using SDS-PAGE to look for the absence or reduction of major porin proteins.

Q4: Can resistance to this compound be overcome?

A4: Yes, several strategies can be employed to overcome this compound resistance. In a research setting, these include:

  • Combination therapy: Co-administering this compound with a β-lactamase inhibitor (e.g., clavulanic acid, avibactam) can protect it from degradation.[2][4]

  • Efflux pump inhibitors (EPIs): Using EPIs can restore the susceptibility of strains that overexpress efflux pumps.[10]

  • Development of novel derivatives: Chemical modification of the this compound structure could lead to new compounds with improved stability against β-lactamases or enhanced binding to mutated PBP3.[15][16]

Quantitative Data Summary

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against susceptible and resistant strains of E. coli and P. aeruginosa. This data is for illustrative purposes to demonstrate expected experimental outcomes.

Organism Strain Description Resistance Mechanism This compound MIC (µg/mL) This compound + Efflux Pump Inhibitor MIC (µg/mL) This compound + β-lactamase Inhibitor MIC (µg/mL)
E. coliATCC 25922 (Susceptible)-222
E. coliClinical Isolate 1Efflux Pump Overexpression32432
E. coliClinical Isolate 2β-lactamase Production64644
E. coliClinical Isolate 3PBP3 Mutation161616
P. aeruginosaPAO1 (Susceptible)-444
P. aeruginosaClinical Isolate 4Efflux Pump Overexpression64864
P. aeruginosaClinical Isolate 5β-lactamase Production>128>1288
P. aeruginosaClinical Isolate 6PBP3 Mutation323232

Experimental Protocols

This compound Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1280 µg/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. Dilute the bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Further dilute the standardized suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution of this compound: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to wells 1-11. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (no turbidity).

β-Lactamase Activity Assay (Colorimetric)

This assay detects the presence of β-lactamase enzymes in bacterial lysates.

Materials:

  • Bacterial culture

  • Lysis buffer (e.g., BugBuster)

  • Nitrocefin stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Sterile 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Bacterial Lysate: a. Centrifuge a bacterial culture and resuspend the pellet in lysis buffer. b. Incubate according to the lysis buffer manufacturer's instructions. c. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Assay Setup: a. Add 50 µL of the bacterial lysate to a well in the 96-well plate. b. Prepare a positive control (known β-lactamase producing strain) and a negative control (non-producing strain). c. Prepare a blank well with 50 µL of lysis buffer.

  • Reaction Initiation: a. Prepare a working solution of nitrocefin by diluting the stock solution in PBS to a final concentration of 100 µM. b. Add 50 µL of the nitrocefin working solution to each well.

  • Measurement: a. Immediately measure the absorbance at 490 nm at time zero. b. Incubate the plate at room temperature and take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: a. An increase in absorbance at 490 nm over time indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity.

Efflux Pump Overexpression Analysis by qRT-PCR

This protocol quantifies the expression of efflux pump genes in a resistant strain relative to a susceptible control.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for the target efflux pump gene(s) and a housekeeping gene (e.g., 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: a. Grow the resistant and susceptible bacterial strains to mid-log phase. b. Extract total RNA from both strains using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: a. Set up the qPCR reactions containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA. b. Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: a. Calculate the relative expression of the target efflux pump gene in the resistant strain compared to the susceptible strain using the ΔΔCt method, normalized to the housekeeping gene. An increase in the relative expression level in the resistant strain suggests efflux pump overexpression.

Visualizations

Sulfazecin_Resistance_Workflow cluster_phenotype Phenotypic Analysis cluster_mechanism Mechanism Identification cluster_outcome Resistance Mechanism phenotype Bacterial Isolate with Suspected this compound Resistance mic_test MIC Determination phenotype->mic_test beta_lactamase β-lactamase Assay mic_test->beta_lactamase If MIC is high pbp3_seq PBP3 Gene Sequencing beta_lactamase->pbp3_seq Negative Result enzymatic Enzymatic Degradation beta_lactamase->enzymatic Positive Result efflux_q efflux_q pbp3_seq->efflux_q target_mod Target Modification pbp3_seq->target_mod Mutation Found pcr No Mutation porin_analysis Outer Membrane Protein Analysis pcr->porin_analysis Normal Expression efflux Efflux Pump Overexpression pcr->efflux Increased Expression permeability Reduced Permeability porin_analysis->permeability Porin Loss

Caption: Experimental workflow for investigating this compound resistance.

CpxAR_Signaling_Pathway cluster_membrane Bacterial Cell Envelope cluster_genes Target Gene Regulation CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates CpxP CpxP (Periplasmic Protein) CpxP->CpxA Inhibits Stress Envelope Stress (e.g., misfolded proteins, β-lactam presence) Stress->CpxA Activates Stress->CpxP Sequesters CpxR_P CpxR-P (Phosphorylated) DNA Promoter Regions CpxR_P->DNA Binds to Efflux Efflux Pump Genes (e.g., acrD) DNA->Efflux Upregulates Porin Porin Genes (e.g., ompF) DNA->Porin Downregulates Folding Chaperone Genes (e.g., dsbA) DNA->Folding Upregulates

Caption: CpxAR two-component signaling pathway in response to envelope stress.

References

Technical Support Center: Quality Control for Synthesized Sulfazecin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control measures for synthesized Sulfazecin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Disclaimer: Specific analytical methods and specifications for this compound may not be publicly available. The information provided herein is based on general principles of quality control for β-lactam antibiotics and data available for the analogous monobactam antibiotic, Aztreonam. All methods should be thoroughly validated for their intended use with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for synthesized this compound?

A1: The critical quality attributes for synthesized this compound that should be controlled to ensure its safety and efficacy include:

  • Identity: Confirmation of the chemical structure of this compound.

  • Purity: Measurement of the percentage of the active pharmaceutical ingredient (API) and quantification of any impurities.

  • Potency: Determination of the biological activity of the antibiotic.

  • Physical Properties: Characteristics such as appearance, color, and solubility.

  • Residual Solvents: Quantification of any organic solvents remaining from the synthesis process.

  • Water Content: Measurement of the amount of water present in the material.

Q2: Which analytical techniques are recommended for the quality control of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): For assay (purity) determination and the separation and quantification of process-related and degradation impurities.

  • Mass Spectrometry (MS), often coupled with HPLC/UPLC (LC-MS): For confirmation of the molecular weight of this compound and for the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of this compound and for the characterization of impurities.[1]

  • Karl Fischer Titration: For the determination of water content.

  • Gas Chromatography (GC): For the analysis of residual solvents.

Q3: What are the potential impurities that I should look for in synthesized this compound?

A3: Based on the general synthesis of β-lactam antibiotics and known impurities of the analogous monobactam, Aztreonam, potential impurities in synthesized this compound may include:

  • Starting Materials and Reagents: Unreacted starting materials and reagents used in the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Isomers: Stereoisomers of this compound, such as the E-isomer, that may have different biological activity.

  • Degradation Products:

    • Open-ring derivatives: Formed by the cleavage of the β-lactam ring.

    • Desulfated derivatives: Resulting from the loss of the sulfonate group.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Interaction of the analyte with active sites on the stationary phase.1. Replace the column with a new one. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 3. Reduce the injection volume or sample concentration. 4. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%).
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives for the mobile phase. 2. Implement a needle wash step in the autosampler method with a strong solvent. Inject a blank after a high-concentration sample to confirm the absence of carryover.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing. 3. Leaks in the system. 4. Detector lamp nearing the end of its life.1. Degas the mobile phase and prime the pump. 2. Ensure proper mixing of the mobile phase components. 3. Check all fittings for leaks. 4. Replace the detector lamp if necessary.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the pump is delivering a consistent flow rate and the mobile phase is properly prepared. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (Analogous to Aztreonam Methods)

This method is designed to separate this compound from its potential degradation products and process-related impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm or 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 8 hours.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 48 hours.
Photolytic Degradation Expose this compound solution to UV light (254 nm) and visible light for an extended period.

After exposure to each stress condition, the samples should be neutralized (if necessary) and diluted with the mobile phase for HPLC analysis to observe the degradation products.

Visualizations

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_decision Decision cluster_disposition Disposition Synthesized_this compound Synthesized this compound Identity Identity (NMR, MS) Synthesized_this compound->Identity Purity Purity & Impurities (HPLC) Synthesized_this compound->Purity Potency Potency (Bioassay) Synthesized_this compound->Potency Physical_Tests Physical Properties Synthesized_this compound->Physical_Tests Other_Tests Residual Solvents (GC) Water Content (KF) Synthesized_this compound->Other_Tests Specification_Check Meets Specifications? Identity->Specification_Check Purity->Specification_Check Potency->Specification_Check Physical_Tests->Specification_Check Other_Tests->Specification_Check Release Release for Further Development Specification_Check->Release Yes Reject Reject/Reprocess Specification_Check->Reject No

Caption: General Quality Control Workflow for Synthesized this compound.

HPLC_Troubleshooting_Logic Start HPLC Analysis Issue Detected Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Baseline Check Baseline Stability Check_Peak_Shape->Check_Baseline Good Poor_Peak_Shape Poor Peak Shape (Tailing/Fronting) Check_Peak_Shape->Poor_Peak_Shape Bad Check_Retention_Time Check Retention Time Consistency Check_Baseline->Check_Retention_Time Stable Unstable_Baseline Unstable Baseline (Noise/Drift) Check_Baseline->Unstable_Baseline Unstable Inconsistent_RT Inconsistent Retention Time Check_Retention_Time->Inconsistent_RT Inconsistent Good_Chromatography Chromatography OK Check_Retention_Time->Good_Chromatography Consistent Troubleshoot_Peak_Shape Troubleshoot: - Column Condition - Mobile Phase pH - Sample Concentration Poor_Peak_Shape->Troubleshoot_Peak_Shape Troubleshoot_Baseline Troubleshoot: - Degassing - Leaks - Detector Lamp Unstable_Baseline->Troubleshoot_Baseline Troubleshoot_RT Troubleshoot: - Pump/Flow Rate - Temperature - Equilibration Inconsistent_RT->Troubleshoot_RT

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

References

Sulfazecin Preparations: A Technical Support Center for Identifying and Minimizing Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Sulfazecin preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monobactam antibiotic naturally produced by Pseudomonas acidophila. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1] This disruption of the peptidoglycan synthesis leads to bacterial cell lysis and death.[2] this compound is particularly notable for its activity against Gram-negative bacteria.

Q2: What are the common impurities found in this compound preparations?

During the production and purification of this compound, several impurities can arise. These can be broadly categorized as:

  • Biosynthesis-Related Impurities: These are structurally similar compounds produced by Pseudomonas acidophila during fermentation.

    • Desmethoxylthis compound: A known co-metabolite that lacks the 3α-methoxyl group.

    • Isothis compound: An epimeric isomer of this compound.

  • Degradation Products: this compound, containing a labile β-lactam ring, is susceptible to degradation under various conditions.[3][4] Common degradation pathways include hydrolysis under acidic or alkaline conditions.

  • Process-Related Impurities: These can be introduced during the extraction, purification, and formulation processes.

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its impurities?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound preparations.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying this compound and its impurities. A reverse-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is crucial for the definitive identification of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis and purification of this compound.

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Step
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column- Adjust mobile phase pH to be ~2 units away from the pKa of this compound- Reduce sample concentration or injection volume
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase- Use a column oven to maintain a constant temperature- Increase column equilibration time between injections
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase- Implement a robust needle wash protocol- Inject a blank solvent to check for carryover
Poor resolution between this compound and impurities - Non-optimal mobile phase composition or gradient- Inappropriate column chemistry- Modify the mobile phase gradient to increase separation- Try a different column with a different stationary phase (e.g., phenyl-hexyl)
Purification Troubleshooting
Issue Potential Cause Troubleshooting Step
Low yield after anion exchange chromatography - Incorrect pH of the loading buffer- this compound precipitating on the column- Elution buffer strength is too low- Ensure the loading buffer pH is at least 1 unit above the pKa of the sulfonate group to ensure it is charged- Perform a buffer exchange of the sample to the loading buffer conditions before loading- Increase the salt concentration in the elution buffer
Co-elution of impurities with this compound - Insufficient resolution of the ion exchange resin- Similar charge properties of impurities- Optimize the salt gradient for elution (shallower gradient)- Introduce an additional purification step (e.g., size exclusion or reverse-phase chromatography)
Discoloration of the purified product - Presence of pigmented impurities from the fermentation broth- Ensure efficient clarification of the fermentation broth before chromatography- Optimize the activated charcoal treatment step

Experimental Protocols

Protocol 1: Anion Exchange Chromatography for this compound Purification

This protocol provides a general procedure for the initial purification of this compound from a clarified fermentation broth.

  • Resin Selection: A strong anion exchange resin, such as a quaternary ammonium-based resin (Q-resin), is recommended.

  • Column Preparation:

    • Pack the chromatography column with the selected anion exchange resin.

    • Equilibrate the column with 5-10 column volumes (CV) of equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Preparation and Loading:

    • Adjust the pH of the clarified fermentation broth to match the equilibration buffer.

    • Filter the sample through a 0.45 µm filter.

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 CV of equilibration buffer to remove unbound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in equilibration buffer over 20 CV).

    • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm or 230 nm).

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Pool the pure fractions for further processing (e.g., desalting, lyophilization).

Protocol 2: HPLC Method for Impurity Profiling of this compound

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm and 230 nm[6]

  • Column Temperature: 30 °C

Data Presentation

Table 1: HPLC Retention Times of this compound and Known Impurities
Compound Retention Time (min) Wavelength (nm)
This compound12.5210, 230
Desmethoxylthis compound11.8210, 230
Isothis compound13.2210, 230

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Table 2: Representative Data from Forced Degradation Studies
Stress Condition Degradation (%) Major Degradants (Retention Time)
0.1 M HCl (24h)15.28.7 min, 10.1 min
0.1 M NaOH (1h)35.87.5 min, 9.2 min
3% H₂O₂ (24h)8.511.2 min
Heat (60°C, 48h)5.112.9 min

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Analysis fermentation Fermentation Broth clarification Clarification (Centrifugation/Filtration) fermentation->clarification anion_exchange Anion Exchange Chromatography clarification->anion_exchange activated_charcoal Activated Charcoal Treatment anion_exchange->activated_charcoal final_purification Final Purification (e.g., RP-HPLC) activated_charcoal->final_purification pure_this compound Pure this compound final_purification->pure_this compound hplc HPLC-UV final_purification->hplc lcms LC-MS/MS hplc->lcms nmr NMR lcms->nmr characterization Impurity Characterization nmr->characterization

Caption: Workflow for the purification and analysis of this compound.

signaling_pathway This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits transpeptidation Transpeptidation Reaction pbp->transpeptidation Catalyzes peptidoglycan Peptidoglycan Cross-linking transpeptidation->peptidoglycan Leads to cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of integrity leads to

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action: Sulfazecin and Aztreonam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Sulfazecin, a naturally occurring monobactam, and its synthetic derivative, aztreonam. While both compounds share a core monocyclic β-lactam structure, their antibacterial spectra and clinical utility are shaped by key molecular differences. This document summarizes available experimental data, outlines relevant experimental protocols, and provides visual representations of their molecular interactions and experimental workflows.

Introduction: From Natural Discovery to Synthetic Advancement

This compound, an antibiotic produced by Pseudomonas acidophila, represents one of the first discovered members of the monobactam class of β-lactam antibiotics.[1][2] Its discovery paved the way for the development of aztreonam, a synthetic monobactam designed for enhanced stability and targeted activity against Gram-negative bacteria.[1] Both molecules function by inhibiting bacterial cell wall synthesis, a pathway essential for bacterial survival.[3]

Mechanism of Action: Targeting Penicillin-Binding Proteins

The primary mechanism of action for both this compound and aztreonam involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. By binding to these enzymes, the antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

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Mechanism of Action of Monobactams cluster_drug Monobactam Antibiotic cluster_bacteria Gram-Negative Bacterium This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Diffusion Aztreonam Aztreonam Aztreonam->Outer_Membrane Diffusion PBP3 Penicillin-Binding Protein 3 (PBP-3) Outer_Membrane->PBP3 Translocation to Periplasm Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition PBP3->Cell_Wall_Synthesis_Inhibition Inhibition Cell_Lysis Cell_Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis Leads to

Fig 1. General mechanism of action for this compound and aztreonam.

Comparative In Vitro Activity

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (≤8 µg/mL)
Enterobacteriaceae4,312--97.2%
Pseudomonas aeruginosa854412879%
NDM-producing Klebsiella pneumoniae-0.250.5-
Serine-carbapenemase-only producing K. pneumoniae-0.251-

Data derived from multiple sources.[5][6]

Resistance Profile: Stability Against β-Lactamases

A critical aspect of any β-lactam antibiotic is its stability against β-lactamases, enzymes produced by bacteria that inactivate these drugs.

Aztreonam exhibits notable stability against many common plasmid and chromosomally-mediated β-lactamases.[6] However, it can be hydrolyzed by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases. Specifically, it is reported to be hydrolyzed by PSE-2 and K-1 β-lactamases.[6]

This compound , and monobactams in general, are known to be resistant to hydrolysis by metallo-β-lactamases (MBLs), a feature that has renewed interest in this class of antibiotics.[1][7] However, detailed quantitative data on the susceptibility of this compound to a broad range of β-lactamases is not currently available.

Experimental Protocols

To facilitate further comparative research, this section outlines the standard methodologies for key experiments used to characterize the activity of β-lactam antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard protocol.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

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Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine the lowest concentration with no visible growth Incubate_Plate->Read_MIC End End Read_MIC->End

Fig 2. A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Penicillin-Binding Protein (PBP) Affinity Assay

PBP binding affinity is often determined through competition assays using a labeled β-lactam, such as fluorescently tagged penicillin.

Protocol: Competitive PBP Binding Assay

  • Membrane Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline). Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation.

  • Competition Reaction: Incubate the isolated membranes with varying concentrations of the unlabeled test antibiotic (this compound or aztreonam) for a specific time at a defined temperature.

  • Labeling: Add a fixed, subsaturating concentration of a fluorescently labeled β-lactam probe (e.g., Bocillin FL) and incubate to allow binding to the remaining unoccupied PBPs.

  • SDS-PAGE and Visualization: Stop the reaction and separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of the test antibiotic that inhibits 50% of the binding of the fluorescent probe (IC50) is determined.

Conclusion and Future Directions

Aztreonam is a well-characterized synthetic monobactam with a potent and specific activity against a wide range of Gram-negative bacteria, driven by its high affinity for PBP-3 and its stability against many β-lactamases. This compound, its natural precursor, laid the foundational understanding of the monobactam class. While it is established that this compound also targets PBPs and is active against Gram-negative organisms, a significant gap exists in the publicly available, detailed quantitative data regarding its PBP binding profile and susceptibility to a broad array of β-lactamases.

Further research is warranted to fully elucidate the comparative molecular interactions of this compound. Such studies would not only provide a more complete understanding of this natural product but could also inform the development of novel monobactam antibiotics to combat the growing threat of antimicrobial resistance, particularly from metallo-β-lactamase-producing pathogens.

References

structural comparison of Sulfazecin with other monobactam antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of Sulfazecin compared to other monobactam antibiotics reveals key differences that dictate their antibacterial activity and stability. This guide provides a comprehensive comparison, supported by available experimental data, to inform researchers and drug development professionals in the ongoing battle against bacterial resistance.

The monobactam class of antibiotics, characterized by a lone β-lactam ring, stands as a unique group within the broader β-lactam family. This compound, a naturally occurring monobactam produced by Pseudomonas acidophila, laid the groundwork for the development of synthetic analogs. This comparison focuses on the structural distinctions between this compound and other notable monobactams, correlating these features with their performance against clinically relevant bacteria.

At the Core: The Monobactam Scaffold

All monobactams share a fundamental azetidin-2-one ring. However, the substituents at the N-1, C-3, and C-4 positions of this ring are the primary determinants of their biological properties, including their antibacterial spectrum, potency, and resistance to β-lactamase enzymes.

Table 1: Key Structural Features of Selected Monobactam Antibiotics

FeatureThis compoundIsothis compoundAztreonamTigemonam
N-1 Substituent Sulfonic AcidSulfonic AcidSulfonic AcidSulfonic Acid
C-3 Side Chain γ-D-glutamyl-D-alanylγ-D-glutamyl-L-alanyl(Z)-2-(2-aminothiazol-4-yl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl)carbamoyl)methylene)amino)oxy)-2-methylpropanoic acid(Z)-2-((1-(2-amino-5-chlorothiazol-4-yl)-2-oxo-2-((2,2,2-trifluoroethyl)amino)ethylidene)amino)oxy)-2-methylpropanoic acid
C-3 Methoxy Group PresentPresentAbsentAbsent
C-4 Substituent MethylMethylMethylNone

A Tale of Two Isomers: this compound and Isothis compound

This compound and its epimer, Isothis compound, offer a compelling case study in stereochemical influence. While both are produced by Pseudomonas mesoacidophila, they exhibit distinct antibacterial profiles. The key structural difference lies in the stereochemistry of the alanine residue in the C-3 side chain: D-alanine in this compound and L-alanine in Isothis compound. This seemingly minor change significantly impacts their biological activity.

The Synthetic Frontrunner: Aztreonam

Aztreonam, a synthetic monobactam, represents a significant leap in harnessing the therapeutic potential of this class. Its design incorporates key structural modifications that enhance its efficacy against Gram-negative bacteria, including many multi-drug resistant strains. The aminothiazole oxime side chain at the C-3 position is a critical feature that confers potent activity against a broad spectrum of aerobic Gram-negative pathogens.[1] Furthermore, the absence of the C-3 methoxy group and the specific stereochemistry of the C-4 methyl group contribute to its stability against many β-lactamases.

Performance Profile: A Comparative Look at Antibacterial Activity

The true measure of an antibiotic's utility lies in its ability to inhibit bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC). While comprehensive side-by-side comparative data for all monobactams is scarce, available information highlights their differing spectra of activity.

Table 2: Comparative In Vitro Activity (MIC, µg/mL) of Selected Monobactams

OrganismThis compoundIsothis compoundAztreonam
Escherichia coli0.2 - >1003.13 - >100≤0.06 - 128
Klebsiella pneumoniae0.78 - >10012.5 - >100≤0.06 - 128
Pseudomonas aeruginosa50 - >100>1000.5 - >128
Serratia marcescens1.56 - >10025 - >100≤0.06 - 128
Staphylococcus aureus>100>100>128

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. It serves as an illustrative guide to the general activity spectrum.

This compound exhibits moderate activity against a range of Gram-negative bacteria but is largely inactive against Gram-positive organisms and Pseudomonas aeruginosa. Isothis compound generally displays weaker activity than this compound. In stark contrast, Aztreonam demonstrates potent activity against a wide array of Gram-negative bacilli, including P. aeruginosa, while also showing a lack of activity against Gram-positive bacteria and anaerobes.

Stability in the Face of Resistance: The β-Lactamase Challenge

A critical factor in the efficacy of β-lactam antibiotics is their stability to hydrolysis by β-lactamase enzymes, a primary mechanism of bacterial resistance. The structural features of monobactams play a crucial role in their susceptibility to these enzymes. The N-1 sulfonic acid moiety is a key element that activates the β-lactam ring, but it is the substituents at C-3 and C-4 that largely determine β-lactamase stability.

Experimental Corner: Methodologies for Evaluation

To ensure a standardized comparison of antibiotic performance, specific experimental protocols are employed.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for quantifying the in vitro antibacterial activity of a compound.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

β-Lactamase Hydrolysis Assay by Spectrophotometry

This assay measures the rate at which a β-lactamase enzyme hydrolyzes a β-lactam antibiotic.

Protocol:

  • Reagent Preparation: A solution of the purified β-lactamase enzyme and a solution of the monobactam antibiotic are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme and substrate are mixed in a quartz cuvette.

  • Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring leads to a change in the ultraviolet (UV) absorbance of the antibiotic solution. This change is monitored over time using a spectrophotometer at a specific wavelength.

  • Data Analysis: The initial rate of hydrolysis is calculated from the change in absorbance over time. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by performing the assay at various substrate concentrations.

Visualizing the Structural Relationships

The following diagram illustrates the core structural similarities and key points of differentiation among this compound and other monobactams.

Monobactam_Comparison cluster_this compound This compound cluster_isothis compound Isothis compound cluster_synthetic Synthetic Monobactams This compound This compound (D-Ala) isothis compound Isothis compound (L-Ala) aztreonam Aztreonam tigemonam Tigemonam core Monobactam Core (Azetidin-2-one) core->this compound N-1: SO3H C-3: γ-D-glu-D-ala C-3: OCH3 C-4: CH3 core->isothis compound N-1: SO3H C-3: γ-D-glu-L-ala C-3: OCH3 C-4: CH3 core->aztreonam N-1: SO3H C-3: Aminothiazole oxime side chain C-4: CH3 core->tigemonam N-1: SO3H C-3: Complex side chain

Caption: Structural relationships of key monobactams.

Conclusion

The structural comparison of this compound with other monobactams, particularly the synthetic powerhouse Aztreonam, underscores the remarkable impact of targeted chemical modifications on antibacterial efficacy and β-lactamase stability. While naturally occurring monobactams like this compound provided the initial blueprint, the strategic design of synthetic analogs has led to clinically invaluable agents in the fight against Gram-negative infections. Further exploration of the structure-activity relationships within the monobactam class holds promise for the development of next-generation antibiotics capable of overcoming emerging resistance mechanisms.

References

Comparative Efficacy of Sulfazecin and Broad-Spectrum Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sulfazecin, a monobactam antibiotic, and commonly used broad-spectrum antibiotics. This document synthesizes available in-vitro data, details experimental methodologies, and visualizes key pathways to support further research and development in antimicrobial therapies.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel and re-evaluation of existing antibiotic classes. This compound, a naturally occurring monobactam produced by Pseudomonas acidophila, represents a class of β-lactam antibiotics with a unique monocyclic structure. This structural feature confers resistance to hydrolysis by many β-lactamases, including metallo-β-lactamases, which are a significant cause of resistance to broad-spectrum β-lactam antibiotics. This guide provides a comparative analysis of the in-vitro efficacy of this compound and its clinically utilized synthetic analog, Aztreonam, against a panel of broad-spectrum antibiotics.

Mechanism of Action: A Tale of Two Strategies

This compound and Monobactams:

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The binding of this compound to PBPs disrupts the final transpeptidation step in peptidoglycan synthesis, leading to the formation of a defective cell wall and subsequent cell lysis. A key advantage of monobactams is their focused activity against aerobic Gram-negative bacteria and their stability against many β-lactamases.

Broad-Spectrum Antibiotics:

Broad-spectrum antibiotics employ a variety of mechanisms to inhibit bacterial growth, targeting different essential cellular processes. These can be broadly categorized as:

  • Inhibition of Cell Wall Synthesis: This includes β-lactams (e.g., penicillins, cephalosporins, carbapenems) that, like this compound, target PBPs.

  • Inhibition of Protein Synthesis: Antibiotics like aminoglycosides, tetracyclines, and macrolides bind to bacterial ribosomes (either the 30S or 50S subunit), interfering with the translation of mRNA into proteins.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones, for instance, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

  • Disruption of Metabolic Pathways: Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway, which is essential for bacterial growth.

Comparative In-Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Aztreonam (as a proxy for this compound) and various broad-spectrum antibiotics against common Gram-negative pathogens. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of Aztreonam against Gram-Negative Bacteria (µg/mL)

Bacterial SpeciesMIC RangeMIC₅₀MIC₉₀
Escherichia coli0.06 - 0.250.060.12
Klebsiella pneumoniae≤0.03 - 10.060.25
Pseudomonas aeruginosa2 - 848

Note: Data for Aztreonam is presented as a representative monobactam due to the limited availability of extensive MIC data for this compound against a wide range of clinical isolates.

Table 2: Minimum Inhibitory Concentration (MIC) of Broad-Spectrum Antibiotics against Gram-Negative Bacteria (µg/mL)

AntibioticBacterial SpeciesMIC RangeMIC₅₀MIC₉₀
Ciprofloxacin Escherichia coli0.015 - >320.032
Klebsiella pneumoniae0.03 - >320.068
Pseudomonas aeruginosa0.06 - >320.254
Ceftazidime Escherichia coli0.12 - >1280.251
Klebsiella pneumoniae0.25 - >1280.516
Pseudomonas aeruginosa0.5 - >12828
Imipenem Escherichia coli≤0.12 - 8≤0.120.25
Klebsiella pneumoniae≤0.12 - 160.251
Pseudomonas aeruginosa0.5 - 3228
Gentamicin Escherichia coli0.25 - >160.52
Klebsiella pneumoniae0.25 - >160.54
Pseudomonas aeruginosa0.5 - >1628

Signaling Pathway Interactions

Bacterial communication, or quorum sensing (QS), plays a crucial role in regulating virulence, biofilm formation, and antibiotic resistance. Both monobactams and broad-spectrum antibiotics can interfere with these signaling pathways, although the mechanisms are still under active investigation.

Some broad-spectrum antibiotics have been shown to inhibit QS systems, thereby reducing the production of virulence factors and making bacteria more susceptible to the host immune system and other antibiotics. This is an area of growing interest for the development of combination therapies.

Signaling_Pathway cluster_antibiotics Antibiotic Intervention cluster_bacterial_processes Bacterial Processes Antibiotic Antibiotic Quorum_Sensing Quorum Sensing (Cell-to-Cell Communication) Antibiotic->Quorum_Sensing Inhibition Virulence_Factor_Production Virulence Factor Production Quorum_Sensing->Virulence_Factor_Production Regulates Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Regulates Antibiotic_Resistance Antibiotic Resistance Mechanisms Biofilm_Formation->Antibiotic_Resistance Increases Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Prepare_Inoculum->Prepare_Dilutions Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

In-Vitro Showdown: A Comparative Guide to Sulfazecin and Isosulfazecin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed in-vitro comparison of the monobactam antibiotics Sulfazecin and its epimeric isomer, Isothis compound. While direct quantitative comparative data from a single head-to-head study is not publicly available, this document synthesizes the known characteristics and activities of these compounds based on their initial discovery and related research.

This compound and Isothis compound represent a unique class of monocyclic β-lactam antibiotics produced by Pseudomonas species. Their distinct stereochemistry leads to notable differences in their antibacterial spectrum and potency. This guide outlines their known activities, the experimental protocols to determine these activities, and the underlying mechanism of action.

Quantitative Data Summary

A direct, side-by-side comparison of the Minimum Inhibitory Concentrations (MICs) for this compound and Isothis compound against a broad panel of bacteria is not available in the accessible scientific literature. However, based on initial discovery reports, a qualitative comparison of their activity is presented below.

FeatureThis compoundIsothis compound
General Activity Primarily active against Gram-negative bacteria.Weakly active against both Gram-positive and Gram-negative bacteria.
Potency Considered the more potent of the two against standard bacterial strains.Notably less potent than this compound against standard bacterial strains.
Hypersensitive Strains Not specified, but generally effective against susceptible Gram-negative organisms.Exhibits strong activity against bacterial mutants that are hypersensitive to β-lactam antibiotics.
Chemical Relationship A monobactam antibiotic.An epimeric isomer of this compound.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and Isothis compound, as monobactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This action is mediated through the covalent binding to and inactivation of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are critical for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. The inhibition of PBPs leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.

Mechanism of Action of this compound and Isothis compound cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_wall Bacterial Cell Wall Integrity PBP->Cell_wall maintains Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP catalyzed by Cell_lysis Cell Lysis and Death Antibiotic This compound / Isothis compound Inhibition Inhibition Antibiotic->Inhibition Inhibition->PBP

Caption: Mechanism of action for this compound and Isothis compound.

Experimental Protocols

To perform an in-vitro comparison of the antibacterial activity of this compound and Isothis compound, the following experimental protocols would be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound and Isothis compound stock solutions of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains for testing (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).

  • Spectrophotometer.

  • Incubator.

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound and Isothis compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Workflow for MIC Determination prep Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep->inoculate dilute Perform Serial Dilutions of This compound & Isothis compound in 96-well plate dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Determine MIC (Lowest concentration with no visible growth) incubate->read

Caption: Experimental workflow for MIC determination.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of the antibiotics for their PBP targets. It involves competing the unlabeled antibiotic against a labeled β-lactam (e.g., radioactive or fluorescent penicillin) for binding to PBPs.

Materials:

  • Bacterial cell membranes containing PBPs.

  • This compound and Isothis compound solutions of varying concentrations.

  • Labeled β-lactam (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative).

  • SDS-PAGE apparatus and reagents.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Membrane Preparation: Grow the test bacteria to mid-log phase, harvest the cells, and prepare cell membranes through sonication or French press followed by ultracentrifugation.

  • Competition Binding: Incubate the bacterial membranes with increasing concentrations of unlabeled this compound or Isothis compound for a set period.

  • Labeling: Add a fixed concentration of the labeled β-lactam to the mixture and incubate to allow binding to the remaining unoccupied PBPs.

  • SDS-PAGE: Stop the reaction and separate the PBP-β-lactam complexes by SDS-PAGE.

  • Detection and Analysis: Visualize the labeled PBPs using a phosphorimager or fluorescence scanner. The decrease in the signal from the labeled β-lactam in the presence of the unlabeled competitor indicates binding. The concentration of the competitor that inhibits 50% of the labeled β-lactam binding (IC₅₀) is determined, which is inversely proportional to the binding affinity.

PBP Competition Assay Workflow prep Prepare Bacterial Cell Membranes compete Incubate Membranes with Unlabeled this compound/ Isothis compound prep->compete label Add Labeled β-Lactam (e.g., [³H]Penicillin) compete->label separate Separate PBP-β-Lactam Complexes by SDS-PAGE label->separate detect Detect Labeled PBPs and Determine IC₅₀ separate->detect

Caption: Workflow for PBP competition assay.

Evaluating the Synergistic Potential of Sulfazecin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Sulfazecin's Synergistic Performance

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, leveraging the synergistic effects of multiple antibiotics, is a critical strategy to combat these resilient pathogens. This compound, a monobactam antibiotic, is noted for its activity against Gram-negative bacteria and its stability against metallo-β-lactamases.[1][2][3] This guide aims to provide a framework for evaluating the synergistic effects of this compound with other antibiotics, offering insights into potential therapeutic combinations.

Disclaimer: Extensive literature searches did not yield specific quantitative data from checkerboard assays or time-kill studies evaluating the synergistic effects of this compound in combination with other antibiotics. Therefore, this guide utilizes data for Aztreonam, another clinically significant monobactam, to illustrate the potential for synergistic interactions and the methodologies used to assess them. The principles and experimental protocols described are directly applicable to the evaluation of this compound.

Synergistic Activity of Monobactams: An Illustrative Overview

While specific data for this compound is not publicly available, studies on the monobactam Aztreonam provide valuable insights into the potential synergistic pairings for this class of antibiotics. Research has shown that Aztreonam can act synergistically with various antibiotic classes, including fluoroquinolones and other β-lactams.

Checkerboard Assay Data: Aztreonam as a Model

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Illustrative Checkerboard Assay Results for Aztreonam Combinations against Gram-Negative Bacilli

Combination (Aztreonam + Partner)Bacterial SpeciesFIC Index RangeInterpretation
CiprofloxacinP. mirabilis, E. cloacae, B. cepacia≤ 0.5Synergy[4]
MoxifloxacinP. mirabilis, E. cloacae≤ 0.5Synergy[4]
GatifloxacinE. cloacae≤ 0.5Synergy[4]
LevofloxacinSix species of Gram-negative bacilli> 0.5 - 4Additive[4]
Ceftazidime-AvibactamCarbapenemase-Positive K. pneumoniaeNot explicitly calculated, but demonstrated enhanced efficacySynergy[[“]]

Data presented is for illustrative purposes based on studies with Aztreonam and does not represent actual data for this compound.

Time-Kill Assay Data

Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Table 2: Illustrative Time-Kill Assay Outcomes for Antibiotic Combinations

CombinationBacterial StrainObservation at 24 hoursInterpretation
Aztreonam + AminoglycosideP. aeruginosaSynergistic killing observed in vitro.[6]Synergy
Double β-lactam combinationsGram-negative bacteriaComparable or better efficacy than β-lactam-aminoglycoside combinations.[7]Synergy/Additive

This table provides a conceptual representation of time-kill assay results. Specific log-reduction values for this compound combinations are not available.

Experimental Protocols

Checkerboard Assay Protocol

This method determines the minimal inhibitory concentration (MIC) of two antibiotics in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Mueller-Hinton broth (MHB)

  • Stock solutions of this compound and the partner antibiotic

Methodology:

  • Serially dilute the antibiotics in the microtiter plate. Typically, antibiotic A is diluted along the x-axis and antibiotic B along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate each well with the prepared bacterial suspension.

  • Include control wells with each antibiotic alone to determine their individual MICs.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of the combination, which is the lowest concentration of the drugs that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Time-Kill Assay Protocol

This assay assesses the rate of bacterial killing by an antibiotic combination over time.

Materials:

  • Flasks with MHB

  • Bacterial inoculum

  • Stock solutions of this compound and the partner antibiotic

  • Plates for colony counting (e.g., Tryptic Soy Agar)

Methodology:

  • Prepare flasks containing MHB with the antibiotics at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control (no antibiotic) and controls for each antibiotic alone.

  • Inoculate the flasks with the bacterial suspension to a starting density of approximately 10^5 to 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Plot the log10 CFU/mL against time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

  • Bactericidal activity: A ≥ 3-log10 reduction in the initial inoculum.

Visualizing Mechanisms and Workflows

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_0 In Vitro Synergy Assessment Bacterial Isolate Selection Bacterial Isolate Selection Checkerboard Assay Checkerboard Assay Bacterial Isolate Selection->Checkerboard Assay FIC Index Calculation FIC Index Calculation Checkerboard Assay->FIC Index Calculation Time-Kill Assay Time-Kill Assay Synergy Determination Synergy Determination FIC Index Calculation->Synergy Determination Synergy Determination->Time-Kill Assay Confirm Synergy

Caption: Workflow for in vitro evaluation of antibiotic synergy.

Theoretical Mechanism of Synergy for β-Lactams

The primary mechanism of synergy when combining two β-lactam antibiotics, or a β-lactam with a β-lactamase inhibitor, involves the protection of one agent from enzymatic degradation.

Beta_Lactam_Synergy cluster_0 Inside Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Partner Antibiotic (e.g., β-lactamase inhibitor) Partner Antibiotic (e.g., β-lactamase inhibitor) Beta-Lactamase Beta-Lactamase Partner Antibiotic (e.g., β-lactamase inhibitor)->Beta-Lactamase Inhibits Bacterial Cell Bacterial Cell Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Beta-Lactamase->this compound Inactivates Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis

Caption: Inhibition of β-lactamase as a mechanism of synergy.

Hypothetical Signaling Pathway for β-Lactam Action

The binding of β-lactam antibiotics to Penicillin-Binding Proteins (PBPs) disrupts the final stages of peptidoglycan synthesis, leading to a cascade of events that result in cell death.

Beta_Lactam_Signaling This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Transpeptidation Peptidoglycan Cross-linking This compound->Transpeptidation Blocks PBP->Transpeptidation Catalyzes Cell Wall Integrity Loss Cell Wall Integrity Loss Transpeptidation->Cell Wall Integrity Loss Leads to Osmotic Instability Osmotic Instability Cell Wall Integrity Loss->Osmotic Instability Cell Lysis Cell Lysis Osmotic Instability->Cell Lysis

Caption: Simplified pathway of β-lactam induced cell lysis.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking in publicly available literature, the data from other monobactams like Aztreonam suggest that this is a promising area for investigation. The methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate potential synergistic partners for this compound. Such studies are crucial for unlocking the full therapeutic potential of this antibiotic and developing novel combination therapies to address the growing threat of antibiotic resistance. Future research should focus on performing checkerboard and time-kill assays with this compound against a panel of clinically relevant MDR Gram-negative pathogens to identify effective synergistic combinations.

References

Head-to-Head Comparison: Sulfazecin Versus Carbapenems Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial agent Sulfazecin and the carbapenem class of antibiotics against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

Executive Summary

Pseudomonas aeruginosa is a significant cause of opportunistic infections and is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Carbapenems have long been a cornerstone of therapy against this pathogen. This compound, a monobactam antibiotic, presents an alternative with a distinct resistance profile. This guide synthesizes available data to facilitate a comparative understanding of these two important classes of anti-pseudomonal agents. While direct head-to-head clinical trials are limited, this document compiles in vitro data and mechanistic insights to inform research and development efforts.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and carbapenems exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall, a critical structure for maintaining cell integrity. They achieve this by targeting and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.

Carbapenems , such as imipenem and meropenem, exhibit broad-spectrum activity by binding to multiple essential PBPs in P. aeruginosa.[1][2] Key targets include PBP2 and PBP3, which are critical for cell elongation and division, respectively.[1] The binding of carbapenems to these PBPs leads to the formation of a stable, inactive complex, thereby halting peptidoglycan cross-linking and ultimately causing cell lysis.

This compound , as a monobactam, also targets PBPs to disrupt cell wall synthesis.[3] A significant advantage of monobactams is their stability against many β-lactamases, including metallo-β-lactamases (MBLs), which are a major source of carbapenem resistance in P. aeruginosa.[3] While the specific PBP binding profile of this compound in P. aeruginosa is not as extensively characterized as that of carbapenems in the available literature, its activity against Gram-negative bacteria is well-established.[4]

The following diagram illustrates the generalized mechanism of action for both antibiotic classes.

Antibiotic_Mechanism_of_Action cluster_periplasm Periplasmic Space cluster_antibiotics Antibiotics PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Peptidoglycan->CellLysis Disruption leads to Carbapenems Carbapenems Carbapenems->PBP Inhibits This compound This compound This compound->PBP Inhibits

Caption: Mechanism of action of this compound and Carbapenems.

In Vitro Activity: A Comparative Look

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem28
Meropenem14

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various surveillance studies and may vary depending on the geographical location and the specific isolates tested.

Experimental Protocols

The determination of in vitro susceptibility is crucial for evaluating the efficacy of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the antimicrobial agents (this compound and carbapenems)

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram outlines the workflow for the broth microdilution MIC test.

MIC_Test_Workflow A Prepare Serial Dilutions of Antibiotics in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35°C, 16-20h) C->D E Read MIC (Lowest concentration with no visible growth) D->E

Caption: Broth microdilution MIC test workflow.

Conclusion

Both this compound and carbapenems are potent inhibitors of P. aeruginosa cell wall synthesis. Carbapenems have a well-documented history of efficacy against this pathogen, although resistance is a growing concern. This compound, with its stability to metallo-β-lactamases, offers a potential advantage in treating infections caused by carbapenem-resistant strains. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy of this compound against contemporary clinical isolates of P. aeruginosa and to guide its potential clinical application. The standardized protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

Assessing the Bactericidal versus Bacteriostatic Properties of Sulfazecin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bactericidal and bacteriostatic properties of the monobactam antibiotic Sulfazecin. Due to the limited availability of public experimental data for this compound, this guide utilizes the well-characterized monobactam antibiotic, Aztreonam, as a comparator to illustrate the experimental methodologies and data presentation required for such an assessment. This guide will delve into the mechanisms of action, experimental protocols for determining bactericidal activity, and a framework for data comparison.

Introduction to Monobactams: this compound and Aztreonam

This compound is a naturally occurring monobactam antibiotic isolated from Pseudomonas acidophila. Like other β-lactam antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis. Monobactams are characterized by a lone β-lactam ring, which confers a unique spectrum of activity primarily directed against aerobic Gram-negative bacteria.

Aztreonam is a synthetic monobactam with a well-documented profile of potent bactericidal activity against a wide range of Gram-negative pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1][2] Its established efficacy and extensive dataset make it an ideal comparator for understanding the potential properties of this compound.

Differentiating Bactericidal and Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic action is fundamental in antibiotic characterization.

  • Bacteriostatic agents inhibit the growth and replication of bacteria, relying on the host's immune system to clear the infection.

  • Bactericidal agents directly kill the bacteria, leading to a rapid decline in the viable bacterial population.

The primary methods for differentiating these activities are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), supplemented by time-kill kinetic assays. An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.

Experimental Data Comparison

Table 1: Minimum Inhibitory Concentration (MIC) of Aztreonam against Key Gram-Negative Pathogens

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliClinical Isolates≤0.4≤0.4[3]
Pseudomonas aeruginosaClinical Isolates4128[4]
Klebsiella pneumoniaeClinical Isolates≤0.4≤0.4[3]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of Aztreonam

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference
Escherichia coli(Specific Strain)Data not availableData not availableData not available
Pseudomonas aeruginosa(Specific Strain)Data not availableData not availableData not available
Klebsiella pneumoniae(Specific Strain)Data not availableData not availableData not available

A placeholder table is provided to illustrate the necessary data points for a complete comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic is prepared in a suitable solvent.

    • A series of two-fold serial dilutions of the antibiotic is prepared in broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay is performed as a continuation of the MIC test to determine the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.

  • Plating and Incubation:

    • The aliquots are plated onto an appropriate antibiotic-free agar medium.

    • The plates are incubated at 35-37°C for 18-24 hours.

  • Enumeration and Interpretation:

    • The number of colonies on each plate is counted.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Assay Protocol

Time-kill assays provide a dynamic view of the antibacterial effect over time.

  • Preparation:

    • Prepare tubes of broth containing the antibiotic at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control tube without antibiotic.

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto antibiotic-free agar plates.

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a prevention of growth or a <3-log₁₀ reduction in CFU/mL.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Bactericidal vs. Bacteriostatic Determination

G cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_TimeKill Time-Kill Assay MIC_Prep Prepare Serial Dilutions of Antibiotic MIC_Inoc Inoculate with Standardized Bacteria MIC_Prep->MIC_Inoc MIC_Incubate Incubate 16-20h at 37°C MIC_Inoc->MIC_Incubate MIC_Read Read MIC (Lowest Concentration with No Visible Growth) MIC_Incubate->MIC_Read MBC_Subculture Subculture from Clear MIC Wells MIC_Read->MBC_Subculture Proceed if MIC is determined MBC_Plate Plate on Antibiotic-Free Agar MBC_Subculture->MBC_Plate MBC_Incubate Incubate 18-24h at 37°C MBC_Plate->MBC_Incubate MBC_Count Count Colonies and Determine MBC (≥99.9% Killing) MBC_Incubate->MBC_Count bactericidal Bactericidal (MBC/MIC ≤ 4) MBC_Count->bactericidal bacteriostatic Bacteriostatic (MBC/MIC > 4) MBC_Count->bacteriostatic TK_Setup Setup Cultures with Different Antibiotic Concentrations TK_Sample Sample at Multiple Time Points TK_Setup->TK_Sample TK_Plate Plate Serial Dilutions TK_Sample->TK_Plate TK_Count Count CFU and Plot vs. Time TK_Plate->TK_Count start Start Assessment cluster_MIC cluster_MIC start->cluster_MIC cluster_TimeKill cluster_TimeKill start->cluster_TimeKill

Caption: Workflow for determining bactericidal versus bacteriostatic activity.

Signaling Pathway: β-Lactam Antibiotic Mechanism of Action

G antibiotic β-Lactam Antibiotic (e.g., this compound, Aztreonam) pbp Penicillin-Binding Proteins (PBPs) antibiotic->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Inhibits cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Is a key step in lysis Cell Lysis and Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of β-lactam antibiotics.

Conclusion

References

Safety Operating Guide

Proper Disposal of Sulfazecin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Sulfazecin, a beta-lactam antibiotic. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principle: Treat All this compound Waste as Hazardous Chemical Waste

Due to its antibiotic properties and the potential for promoting antimicrobial resistance in the environment, all forms of this compound waste, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal Procedures for Solid this compound Waste

Solid this compound waste includes expired or unused powder, contaminated personal protective equipment (PPE), and any other solid materials that have come into contact with the compound.

Waste TypeDisposal ContainerDisposal Method
Unused/Expired this compound PowderLabeled, sealed hazardous waste containerCollection by the institution's Environmental Health and Safety (EHS) department for incineration.
Contaminated Labware (e.g., weigh boats, spatulas)Labeled, sealed hazardous waste containerCollection by EHS for incineration.
Contaminated PPE (e.g., gloves, lab coats)Labeled, sealed hazardous waste containerCollection by EHS for incineration.

Experimental Protocol for Segregation of Solid this compound Waste:

  • Designate a Waste Container: In the immediate work area, designate a clearly labeled, leak-proof container for solid this compound waste. The label should include "Hazardous Waste," "this compound," and the date.

  • Collect Waste: Place all items contaminated with solid this compound directly into the designated container.

  • Seal and Store: Once the container is full, securely seal it. Store the sealed container in a designated satellite accumulation area for hazardous waste, awaiting pickup by EHS.

Disposal Procedures for Liquid this compound Waste

Liquid this compound waste includes prepared solutions, cell culture media containing this compound, and any other liquid that has been in contact with the compound.

Waste TypePrimary TreatmentDisposal ContainerFinal Disposal
Concentrated Stock SolutionsChemical Inactivation (see protocol below)Neutralized aqueous waste containerDrain disposal (only after confirmed inactivation and neutralization, and in accordance with local regulations).
Dilute Solutions (e.g., cell culture media)Chemical Inactivation (see protocol below)Neutralized aqueous waste containerDrain disposal (only after confirmed inactivation and neutralization, and in accordance with local regulations).

Experimental Protocol for Chemical Inactivation of Liquid this compound Waste:

This protocol is based on the known susceptibility of the beta-lactam ring to hydrolysis. This procedure should be performed by qualified personnel in a fume hood with appropriate PPE.

  • Alkaline Hydrolysis: To the liquid this compound waste, slowly add 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution reaches and is maintained at >10 for at least 2 hours. This will hydrolyze and inactivate the beta-lactam ring.

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.

Logical Workflow for this compound Waste Disposal

G cluster_start Start: this compound Waste Generated cluster_type Determine Waste Type cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway start Identify this compound Waste is_solid Is the waste solid? start->is_solid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes inactivate Chemically Inactivate (Alkaline Hydrolysis) is_solid->inactivate No store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup_solid Arrange for EHS Pickup (Incineration) store_solid->ehs_pickup_solid neutralize Neutralize Solution (pH 6-8) inactivate->neutralize drain_disposal Dispose Down Drain with Water (per local regulations) neutralize->drain_disposal

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and your local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance.

×

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